CM-352
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H29N3O6S |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
(3R)-N-hydroxy-3-[4-[4-(methylcarbamoyl)phenoxy]phenyl]sulfonyl-8-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C24H29N3O6S/c1-25-21(28)17-2-4-18(5-3-17)33-19-6-8-20(9-7-19)34(31,32)24(22(29)27-30)11-10-23(16-24)12-14-26-15-13-23/h2-9,26,30H,10-16H2,1H3,(H,25,28)(H,27,29)/t24-/m1/s1 |
InChI 键 |
ZUZGJCNWNOCKEB-XMMPIXPASA-N |
产品来源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of CM-352
Compound: this compound Development Status: Discontinued Initial Developer: Digna Biotech S.L. Therapeutic Area: Other Diseases (investigated for antihemorrhagic effects)
Executive Summary
This compound is an investigational small molecule inhibitor targeting matrix metalloproteinases (MMPs), with specific activity against MMP10 and MMP3.[1] Its mechanism of action is centered on the inhibition of fibrinolysis, the process of breaking down blood clots. This positions this compound as a potential antihemorrhagic agent, particularly in the context of complications arising from anticoagulant therapy.[1] Preclinical studies have demonstrated its efficacy in reducing hemorrhage volume and improving functional outcomes in animal models of intracranial hemorrhage (ICH), especially when associated with the use of anticoagulants like rivaroxaban (B1684504).[1] The compound has been shown to be more effective than the standard of care, tranexamic acid, in certain preclinical models at a significantly lower dose.[2][3] The primary mechanism involves mitigating the fibrinolytic effects associated with both MMPs and certain anticoagulants.[1]
Core Mechanism of Action: Inhibition of Fibrinolysis
This compound functions as a potent inhibitor of Matrix Metalloproteinase-10 (MMP-10) and Matrix Metalloproteinase-3 (MMP-3).[1] These enzymes are key players in the dissolution of thrombi (blood clots).[3] By inhibiting these MMPs, this compound exerts an antifibrinolytic effect, which is the basis for its potential as an antihemorrhagic agent.[1][2][3] This novel mechanism targets the enzymatic breakdown of clots without directly interfering with the normal hemostatic function.[3]
The compound has shown particular promise in addressing intracranial hemorrhage associated with oral anticoagulants.[1] In such scenarios, this compound's inhibition of MMP-10 has been linked to reduced hemorrhage volume, better neurological scores, decreased levels of interleukin-6 (IL-6), and reduced neutrophil infiltration in preclinical models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: Efficacy of this compound in a Rivaroxaban-Associated Intracranial Hemorrhage (ICH) Mouse Model
| Treatment Group | Reduction in Hemorrhage Volume | Statistical Significance | Reference |
| This compound | 64% | p < 0.001 | [1] |
| Prothrombin Complex Concentrate (PCC) | 46% | p < 0.01 | [1] |
Table 2: Comparative Efficacy in a Mouse Tail-Bleeding Model
| Compound | Efficacy Note | Reference |
| This compound | More effective than tranexamic acid | [2][3] |
| Tranexamic Acid (Standard of Care) | Less effective than this compound | [2][3] |
Key Experimental Protocols
In Vivo Model of Intracranial Hemorrhage (ICH)
-
Model: ICH was induced in wild-type (C57BL/6J) mice through the injection of collagenase into the striatum.[1]
-
Anticoagulation: Mice were anticoagulated with either warfarin (B611796) or rivaroxaban prior to ICH induction to mimic clinical scenarios of anticoagulant-associated hemorrhage.[1]
-
Treatment: Following ICH induction, mice were treated with this compound or a comparator, such as Prothrombin Complex Concentrate (PCC).[1]
-
Endpoints: The primary endpoints included the measurement of hemorrhage volume and assessment of functional outcomes.[1] Secondary endpoints involved the analysis of neutrophil infiltration in the hemorrhage area at 24 hours.[1]
In Vitro Fibrinolysis Assessment
-
Thromboelastometry: This technique was employed to evaluate the fibrinolytic effects of MMP-10 and rivaroxaban in human whole blood.[1][2] this compound's ability to inhibit these effects was quantified.[1][2]
-
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) Activation Assays: These assays were used to further investigate the impact of this compound on the fibrinolytic pathway, specifically in relation to MMP-10 and rivaroxaban.[1]
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in preventing hemorrhage.
Caption: Experimental workflow for the in vivo ICH model.
References
- 1. This compound(Digna Biotech) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound(Keymed Biosciences) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery and safety profiling of a potent preclinical candidate, (4-[4-[[(3R)-3-(hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (this compound), for the prevention and treatment of hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
CM-352: A Potent and Selective Matrix Metallopeptidase 10 Inhibitor for Antihemorrhagic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CM-352 is a potent, small-molecule inhibitor of matrix metallopeptidase 10 (MMP-10), also known as stromelysin-2. It also exhibits high affinity for MMP-3. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory profile, detailed experimental protocols for its evaluation, and its role in relevant signaling pathways. This compound has demonstrated significant antihemorrhagic and antifibrinolytic activity in preclinical models, positioning it as a promising candidate for the development of novel therapies for bleeding disorders. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound, with the chemical name (R)-N-hydroxy-2-((4-(4-(methylcarbamoyl)phenoxy)phenyl)sulfonyl)-8-azaspiro[4.5]decane-2-carboxamide, is a hydroxamate-based inhibitor of matrix metalloproteinases.[1] It has been identified as a highly potent inhibitor of MMP-10 and MMP-3, with significant antifibrinolytic properties.[1] Preclinical studies have highlighted its potential as an antihemorrhagic agent, demonstrating superior efficacy compared to the standard of care, tranexamic acid, in animal models.[1]
Chemical Properties:
| Property | Value |
| CAS Number | 1542205-83-3[1][2][3] |
| Molecular Formula | C24H29N3O6S[1][2][3] |
| Molecular Weight | 487.57 g/mol [1][2][3] |
| IUPAC Name | (3R)-N-hydroxy-3-[4-[4-(methylcarbamoyl)phenoxy]phenyl]sulfonyl-8-azaspiro[4.5]decane-3-carboxamide[2] |
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of MMP-10 and, to a similar extent, MMP-3. Like other hydroxamate-based inhibitors, this compound is believed to chelate the zinc ion within the active site of these MMPs, rendering them catalytically inactive.
The antifibrinolytic effect of this compound is attributed to its inhibition of MMP-10, which plays a role in the fibrinolytic cascade. MMP-10 enhances tissue plasminogen activator (tPA)-induced fibrinolysis. One of the proposed mechanisms for this is the inactivation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) by MMP-10.[4][5] By inhibiting MMP-10, this compound prevents the inactivation of TAFI, leading to a reduction in plasmin generation and subsequent stabilization of the fibrin (B1330869) clot.
Quantitative Inhibitory Profile
This compound has been characterized by its high inhibitory potency against MMP-10 and MMP-3. At higher concentrations, it can act as a pan-MMP inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | EC50 (nM) | Notes |
| MMP-10 | 12 | - | |
| MMP-3 | 15 | - | |
| Fibrinolysis (human whole blood) | - | 0.7 |
Data sourced from ProbeChem and MedchemExpress.
At a concentration of 10 µM, this compound has been shown to exhibit broad-spectrum MMP inhibition, with greater than 93% inhibition of MMP-1, -2, -8, -9, -12, -13, and -14, and greater than 73% inhibition of MMP-7. Importantly, this compound displayed no significant activity against a panel of 84 other protein targets containing metal-binding sites, indicating a high degree of selectivity for MMPs.
Pharmacokinetic Profile
Pharmacokinetic studies in rats have provided initial insights into the disposition of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, intravenous administration)
| Parameter | Value | Unit |
| Cmax | 7.8 | µmol/L |
| Half-life (t1/2) | 1.09 | hours |
| Normalized Clearance (Norm Cl) | - | - |
| Normalized Volume of Distribution (Norm Vz) | - | - |
Data sourced from a study on this compound in a rat model of intracerebral hemorrhage.[6]
These data indicate that this compound has a relatively short half-life in rats. The low volume of distribution suggests that the compound is primarily confined to the bloodstream.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro MMP-10 Enzymatic Assay
This protocol is a representative method for determining the IC50 of an inhibitor against MMP-10.
-
Reagents and Materials:
-
Recombinant human MMP-10 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of the microplate.
-
Add 25 µL of a solution containing recombinant human MMP-10 to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the increase in fluorescence (e.g., excitation at 328 nm, emission at 393 nm) at 37°C for 60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Thromboelastometry (TEM) for Fibrinolysis Assessment
This protocol describes the use of thromboelastometry to evaluate the antifibrinolytic activity of this compound in whole blood.
-
Reagents and Materials:
-
Freshly drawn human whole blood collected in citrated tubes
-
This compound stock solution in a suitable solvent
-
Tissue plasminogen activator (tPA) to induce fibrinolysis
-
Calcium chloride (CaCl2) solution
-
Thromboelastometer (e.g., ROTEM® or TEG®)
-
-
Procedure:
-
Pre-warm the thromboelastometer cups and pins to 37°C.
-
In a cup, add a specific volume of whole blood.
-
Add the desired concentration of this compound or vehicle control.
-
Add tPA to induce fibrinolysis.
-
Initiate coagulation by adding CaCl2.
-
Run the thromboelastometry analysis for a sufficient duration to observe the entire clotting and lysis profile (typically 60-120 minutes).
-
-
Data Analysis:
-
Key parameters to analyze include:
-
Clotting Time (CT): Time to initiation of clot formation.
-
Clot Formation Time (CFT): Time from clot initiation to a certain clot firmness.
-
Maximum Clot Firmness (MCF): The maximum strength of the clot.
-
Lysis Index at 30/60 minutes (LI30/LI60): Percentage of remaining clot firmness 30 or 60 minutes after MCF.
-
Maximum Lysis (ML): The maximum percentage of clot lysis observed.
-
-
Compare the lysis parameters between the this compound treated samples and the vehicle control to determine the antifibrinolytic effect.
-
Murine Tail Bleeding Model
This in vivo model is used to assess the hemostatic efficacy of this compound.
-
Animals and Reagents:
-
Male or female mice (e.g., C57BL/6, 8-10 weeks old)
-
This compound formulated for intravenous or subcutaneous administration
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Saline solution (37°C)
-
Scalpel or sharp blade
-
-
Procedure:
-
Anesthetize the mouse.
-
Administer this compound or vehicle control via the desired route (e.g., tail vein injection).
-
After a predetermined time, carefully transect the distal 3 mm of the tail with a sharp scalpel.
-
Immediately immerse the tail in a tube containing pre-warmed saline (37°C).
-
Record the time to cessation of bleeding for a defined period (e.g., 30 minutes). Bleeding cessation is defined as no sign of bleeding for at least 1 minute.
-
If bleeding does not stop within the observation period, the time is recorded as the maximum duration.
-
Blood loss can be quantified by measuring the amount of hemoglobin in the saline.
-
-
Data Analysis:
-
Compare the bleeding time and blood loss between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test for bleeding time).
-
Signaling Pathways and Experimental Workflows
MMP-10 in the Fibrinolytic Pathway
MMP-10 plays a pro-fibrinolytic role by inactivating TAFI, thereby promoting the generation of plasmin and the breakdown of fibrin clots. This compound, by inhibiting MMP-10, helps to stabilize the clot.
Caption: Role of MMP-10 and this compound in the fibrinolytic cascade.
Potential Role of MMP-10 in Cancer Signaling
In some cancer types, MMP-10 expression has been linked to the JAK2/STAT3 signaling pathway, which is involved in cell proliferation, survival, and inflammation. Inhibition of MMP-10 by this compound could potentially modulate these processes.
Caption: Hypothetical role of MMP-10 in the JAK2/STAT3 signaling pathway in cancer.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent and selective inhibitor of MMP-10 and MMP-3 with promising antihemorrhagic and antifibrinolytic properties demonstrated in preclinical models. Its well-defined mechanism of action and favorable initial pharmacokinetic profile make it a compelling candidate for further development as a novel therapeutic for the management of bleeding. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study and potential clinical application of this compound. The detailed experimental protocols and pathway diagrams are intended to facilitate further investigation into this promising molecule.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C24H29N3O6S | CID 91623362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molnova.com [molnova.com]
- 4. Matrix metalloproteinase-10 effect ... | Article | H1 Connect [archive.connect.h1.co]
- 5. MMP10 matrix metallopeptidase 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Potential of α-Phenylsulfonyl-α-Spiropiperidines as Novel Antifibrinolytic Agents: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Excessive fibrinolysis, the enzymatic breakdown of fibrin (B1330869) in blood clots, can lead to life-threatening bleeding complications. Current antifibrinolytic agents, such as tranexamic acid and ε-aminocaproic acid, effectively reduce bleeding by inhibiting the conversion of plasminogen to plasmin. However, the search for novel scaffolds with potentially improved efficacy, safety, and pharmacokinetic profiles is ongoing. This technical guide explores the promising, yet uninvestigated, class of compounds known as α-phenylsulfonyl-α-spiropiperidines as potential antifibrinolytic agents. We present a comprehensive overview of the rationale for their investigation, proposed synthetic strategies, detailed experimental protocols for their evaluation, and a hypothetical mechanism of action. This document serves as a roadmap for the research and development of this novel chemical class.
Introduction: The Unmet Need in Antifibrinolytic Therapy
The fibrinolytic system is essential for maintaining blood vessel patency by dissolving intravascular fibrin clots. However, its overactivation can lead to pathological bleeding. Antifibrinolytic drugs are crucial in clinical settings such as surgery, trauma, and in the management of bleeding disorders. The primary mechanism of action of existing lysine (B10760008) analog drugs is the blockade of lysine-binding sites on plasminogen, preventing its binding to fibrin and its subsequent activation to plasmin.[1][2] While effective, concerns such as dose-dependent seizures with tranexamic acid highlight the need for new therapeutic options.[1]
The rigid spiropiperidine scaffold has gained significant attention in medicinal chemistry for its ability to confer conformational rigidity and novelty in molecular design, potentially leading to improved pharmacokinetic profiles.[3][4] The phenylsulfonyl group, a known pharmacophore in various bioactive molecules, could play a critical role in interacting with target proteins.[5][6] The combination of these two moieties in α-phenylsulfonyl-α-spiropiperidines presents a compelling starting point for the discovery of a new generation of antifibrinolytic agents.
Proposed Synthetic Pathways
The synthesis of α-phenylsulfonyl-α-spiropiperidines can be approached through several established methods for creating spiropiperidine cores.[3][7] A plausible general strategy involves the construction of the piperidine (B6355638) ring onto a pre-formed carbocyclic or heterocyclic ring bearing a phenylsulfonyl group.
General Synthetic Scheme
A potential synthetic route is a multi-component reaction, which allows for the efficient construction of complex molecules in a single step. For instance, a one-pot reaction involving a cyclic ketone, an amine, and a Michael acceptor bearing a phenylsulfonyl group could yield the desired α-phenylsulfonyl-α-spiropiperidine scaffold.
Methodologies for Evaluating Antifibrinolytic Activity
A tiered approach to screening and characterizing novel α-phenylsulfonyl-α-spiropiperidines is proposed, starting with in vitro assays and progressing to in vivo models for promising candidates.
In Vitro Evaluation
This is a primary screening assay to assess the overall antifibrinolytic effect of the compounds in a plasma environment.
Protocol:
-
Prepare human citrated platelet-poor plasma.
-
In a 96-well plate, add the test compound (dissolved in a suitable solvent, e.g., DMSO) at various concentrations.
-
Add tissue plasminogen activator (t-PA) to initiate fibrinolysis.
-
Initiate clot formation by adding thrombin and calcium chloride.
-
Monitor the change in optical density (e.g., at 405 nm) over time at 37°C. The initial increase in absorbance corresponds to clot formation, and the subsequent decrease indicates clot lysis.
-
Calculate the clot lysis time for each concentration of the test compound. An increase in clot lysis time relative to the vehicle control indicates antifibrinolytic activity. Tranexamic acid should be used as a positive control.
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of plasmin.
Protocol:
-
In a 96-well plate, add purified human plasmin.
-
Add the test compound at various concentrations and incubate for a predetermined time.
-
Add a chromogenic plasmin substrate (e.g., S-2251).
-
Measure the rate of color development (e.g., at 405 nm), which is proportional to plasmin activity.
-
Calculate the IC50 value for each compound. Aprotinin can be used as a positive control.
This assay determines if the compounds inhibit the conversion of plasminogen to plasmin by t-PA or urokinase-type plasminogen activator (u-PA).
Protocol:
-
In a 96-well plate, combine purified human plasminogen and a plasminogen activator (t-PA or u-PA).
-
Add the test compound at various concentrations.
-
Add a chromogenic plasmin substrate.
-
Monitor the rate of color development, which reflects the rate of plasmin generation.
-
Calculate the IC50 values. Tranexamic acid serves as a positive control for inhibition of t-PA-mediated activation.
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.
This is a standard model to evaluate the hemostatic and antifibrinolytic effects of a compound.
Protocol:
-
Anesthetize male Sprague-Dawley rats.
-
Administer the test compound or vehicle control intravenously or orally.
-
After a specified time, amputate a small segment (e.g., 3 mm) of the rat's tail.
-
Immerse the tail in warm saline and record the bleeding time.
-
Alternatively, collect the blood on a pre-weighed filter paper and measure the total blood loss.
-
A significant reduction in bleeding time or blood loss compared to the vehicle control indicates in vivo efficacy.
This model assesses the ability of a compound to prevent the lysis of a pre-formed clot.
Protocol:
-
Induce the formation of a radiolabeled (e.g., with ¹²⁵I-fibrinogen) thrombus in a specific blood vessel (e.g., the jugular vein) of an anesthetized animal (e.g., rabbit or rat).
-
Administer a thrombolytic agent (e.g., t-PA) to induce clot lysis.
-
Concurrently or pre-emptively administer the test compound or vehicle control.
-
Monitor the rate of clot lysis by measuring the decrease in radioactivity at the site of the thrombus over time.
-
A slower rate of lysis in the presence of the test compound indicates antifibrinolytic activity.
Data Presentation
Quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Antifibrinolytic Activity of α-Phenylsulfonyl-α-Spiropiperidines
| Compound ID | Clot Lysis Assay (EC50, µM) | Plasmin Inhibition (IC50, µM) | Plasminogen Activation Inhibition (IC50, µM) |
| Compound X | |||
| Compound Y | |||
| Tranexamic Acid |
Table 2: In Vivo Efficacy in Rat Tail Bleeding Model
| Compound ID | Dose (mg/kg) | Route of Admin. | Bleeding Time Reduction (%) | Blood Loss Reduction (%) |
| Compound X | ||||
| Compound Y | ||||
| Vehicle Control | - | 0 | 0 |
Visualizing Workflows and Mechanisms
Graphviz diagrams are provided to illustrate the proposed experimental workflow and a hypothetical mechanism of action.
Caption: Proposed experimental workflow for the discovery and evaluation of novel antifibrinolytic agents.
Caption: Hypothetical mechanism of action for α-phenylsulfonyl-α-spiropiperidines as antifibrinolytic agents.
Conclusion
The exploration of α-phenylsulfonyl-α-spiropiperidines as antifibrinolytic agents represents a novel and promising avenue of research. This technical guide provides a foundational framework for initiating such an investigation, from chemical synthesis and in vitro screening to in vivo validation. The unique structural features of this compound class hold the potential to yield next-generation antifibrinolytic drugs with improved therapeutic profiles. The methodologies and workflows outlined herein are designed to systematically evaluate this potential and guide the discovery of new treatments for bleeding disorders.
References
- 1. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. bepls.com [bepls.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
CM-352 Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target identification and validation of CM-352, a novel antihemorrhagic agent. This compound is a potent inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-3 and MMP-10. Through its unique mechanism of action, this compound enhances fibrin (B1330869) clot stability, offering a promising therapeutic strategy for the management of bleeding. This document details the quantitative data supporting its efficacy, in-depth experimental protocols for its validation, and a visual representation of its signaling pathway.
Introduction
Excessive bleeding remains a significant challenge in various clinical settings, including surgery, trauma, and coagulopathic disorders. Current therapeutic options, such as tranexamic acid, have limitations. This compound has emerged as a promising preclinical candidate with a novel mechanism centered on the inhibition of specific matrix metalloproteinases involved in fibrinolysis. This guide serves as a technical resource for researchers and drug development professionals interested in the science behind this compound.
Target Identification and Mechanism of Action
The primary molecular targets of this compound have been identified as Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-10 (MMP-10). The proposed mechanism of action involves the inhibition of MMP-10, which plays a crucial role in the degradation of the fibrin clot. MMP-10 is believed to inactivate Thrombin-Activatable Fibrinolysis Inhibitor (TAFI). By inhibiting MMP-10, this compound prevents the inactivation of TAFI. Activated TAFI (TAFIa) then removes C-terminal lysine (B10760008) residues from partially degraded fibrin. This removal of lysine residues prevents the binding of plasminogen and tissue plasminogen activator (tPA), thereby downregulating fibrinolysis and enhancing clot stability.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in the context of fibrinolysis.
CM-352: A Novel Matrix Metalloproteinase Inhibitor for the Modulation of Fibrinolysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CM-352 is a preclinical, potent, and safe antihemorrhagic agent that operates through a novel mechanism of action: the inhibition of matrix metalloproteinases (MMPs) involved in the fibrinolytic process.[1][2][3] This technical guide provides a comprehensive overview of the core role of this compound in fibrinolysis, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy and safety. The information presented is intended for researchers, scientists, and drug development professionals interested in the next generation of antifibrinolytic therapies.
Introduction: The Unmet Need in Hemorrhage Control
Significant blood loss during major surgeries, trauma, and conditions like intracranial hemorrhage (ICH) is a major contributor to morbidity and mortality.[3][4] Current standard-of-care antifibrinolytic agents, such as tranexamic acid (TXA), have moderate efficacy and are associated with adverse effects like thromboembolic events.[4] This highlights the need for novel, more potent, and safer antihemorrhagic drugs. This compound emerges as a promising candidate, addressing this unmet need through a unique mechanism that targets the fibrinolytic pathway without impairing normal hemostasis.[2][5]
Mechanism of Action: A Novel Antifibrinolytic Strategy
Unlike traditional antifibrinolytics that primarily target the plasminogen/plasmin system, this compound exerts its effect by inhibiting matrix metalloproteinases (MMPs).[5] MMPs, particularly MMP-3 and MMP-10, have been identified as key players in thrombus dissolution.[5][6]
The core of this compound's antifibrinolytic action lies in its inhibition of MMP-10.[6] MMP-10 promotes fibrinolysis by preventing the activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).[6][7] By inhibiting MMP-10, this compound preserves the activation of TAFI, which in turn suppresses fibrinolysis and stabilizes the clot.[6][7] This novel mechanism provides a targeted approach to reducing bleeding without interfering with the coagulation cascade, thus offering a potentially safer therapeutic window.[5]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound(Keymed Biosciences) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. hemostatics.com [hemostatics.com]
- 4. caixaresearch.org [caixaresearch.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Efficacy in a Mouse Model of Anticoagulant-Associated Intracranial Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Foundational Science of TTC-352: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Science of TTC-352 for Researchers, Scientists, and Drug Development Professionals.
Introduction
TTC-352 is a novel, orally bioavailable, selective human estrogen receptor (ER) partial agonist (ShERPA) developed for the treatment of hormone-refractory ER-positive (ER+) breast cancer.[1][2] Unlike traditional endocrine therapies that aim to block estrogen signaling, TTC-352 leverages a paradoxical mechanism, mimicking some of the effects of 17β-estradiol (E2) to induce tumor regression in cancers that have developed resistance to standard treatments like tamoxifen (B1202) and aromatase inhibitors.[2][3] This guide provides a comprehensive overview of the foundational science of TTC-352, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
It is important to note that the designation "CM-352" is associated with a different investigational compound, a matrix metalloproteinase (MMP) and fibrinolysis inhibitor. This guide focuses exclusively on TTC-352.
Core Mechanism of Action
TTC-352's primary mechanism of action revolves around its partial agonism of the estrogen receptor-alpha (ERα). In endocrine-resistant breast cancer cells, particularly those that have been long-term estrogen-deprived, re-exposure to estrogenic compounds can trigger apoptosis. TTC-352 is designed to harness this effect while minimizing the proliferative effects of estradiol (B170435) on tissues such as the endometrium.[2][3]
The key molecular events initiated by TTC-352 include:
-
ERα Binding and Translocation: TTC-352 binds to ERα in the nucleus, which leads to the translocation of the receptor to extranuclear sites. This prevents the normal signaling pathways mediated by nuclear ER.[4]
-
Induction of the Unfolded Protein Response (UPR): A critical component of TTC-352's anti-tumor activity is the rapid induction of the unfolded protein response (UPR), a cellular stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum.[5] This is a key differentiator from other selective estrogen receptor modulators (SERMs).
-
Apoptosis Induction: The sustained UPR triggered by TTC-352 ultimately leads to programmed cell death (apoptosis) in cancer cells.[5]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): TTC-352 has been shown to inhibit a novel EMT signaling pathway, thereby reducing the migratory and invasive potential of endocrine-resistant breast cancer cells.[6]
Signaling Pathways
TTC-352 modulates several critical signaling pathways in endocrine-resistant breast cancer cells. The primary pathway involves the induction of ERα-mediated UPR and apoptosis. Additionally, it impacts pathways related to cell migration and invasion.
TTC-352-Induced UPR and Apoptosis Signaling Pathway
Caption: TTC-352 binds to ERα, leading to its extranuclear translocation and the induction of the Unfolded Protein Response (UPR), which in turn triggers apoptosis in endocrine-resistant breast cancer cells.
Inhibition of EMT Signaling by TTC-352
References
- 1. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPN328, a Trispecific T Cell-Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Biological Activity of Investigational Compounds
Disclaimer: Initial searches for the compound "CM-352" did not yield specific results. It is possible that this designation is a typographical error. Based on the available scientific literature, we are providing information on two distinct compounds with similar designations: TTC-352 and LP352 (Bexicaserin) . Please review the following information to identify the compound of interest.
TTC-352: A Selective Human Estrogen Receptor Partial Agonist for Endocrine-Resistant Breast Cancer
TTC-352 is an orally bioavailable selective human estrogen receptor (ER) alpha partial agonist (ShERPA) under investigation for the treatment of hormone-refractory ER-positive breast cancer.[1][2] Preclinical studies have demonstrated that TTC-352 can induce complete tumor regression in models of tamoxifen-resistant breast cancer.[2] It is designed to mimic the tumor-regressive effects of estradiol (B170435) in resistant cancers but with a potentially improved side-effect profile, particularly concerning uterine proliferation.[3][4]
Quantitative Data Summary
| Parameter | Value | Model System/Population | Source |
| Tumor Growth Inhibition | Inhibited growth of three ER+ tamoxifen-resistant breast cancer cell lines | 3D Spheroid Cell Cultures | [1] |
| Clinical Efficacy | Halting of disease progression in 6 of 15 patients | Phase 1 Clinical Trial (Metastatic Breast Cancer) | [5] |
| Pharmacokinetic Half-life | 7.6 - 14.3 hours | Human (Phase 1 Clinical Trial) | [6] |
| Maximum Tolerated Dose (MTD) | Not reached in Phase 1 | Human (Phase 1 Clinical Trial) | [6] |
| Recommended Phase 2 Dose | 180 mg twice a day | Human (Phase 1 Clinical Trial) | [6] |
Experimental Protocols
Preclinical 3D Spheroid Cell Culture for Tumor Growth Inhibition:
-
Cell Lines: Tamoxifen-resistant (TR) ER+ breast cancer cell lines (e.g., MCF-7/PKCα, LTED MCF-7:5C).[7]
-
Culture Method: Cells are seeded in low-adhesion plates to form three-dimensional spheroids, which more closely mimic in vivo tumor microenvironments.
-
Treatment: Spheroids are treated with varying concentrations of TTC-352, 17β-estradiol (E2) as a positive control, or a vehicle control.
-
Analysis: Spheroid growth is monitored over time using imaging techniques and software to measure spheroid volume. At the end of the experiment, cell viability within the spheroids can be assessed using assays such as CellTiter-Glo®.
Phase 1 Clinical Trial in Metastatic Breast Cancer:
-
Study Design: An open-label, accelerated dose-escalation study (Study TTC-352-101; NCT03201913).[6][8]
-
Patient Population: Patients with metastatic ER+ breast cancer that has progressed on at least two lines of endocrine therapy, including one with a CDK4/6 inhibitor.[6][8]
-
Dosing: TTC-352 was administered orally twice a day in 28-day cycles. The study employed a modified-Fibonacci dose-escalation 3+3 design to determine the maximum tolerated dose (MTD).[4][8]
-
Primary Endpoint: To determine the MTD of TTC-352.[8]
-
Secondary Endpoints: To evaluate treatment tolerability, pharmacokinetics, best response, progression-free survival (PFS), and the expression of Protein Kinase C alpha (PKCα) in tumors.[6]
-
Pharmacokinetic Analysis: Blood samples were collected at multiple time points during the first cycle to determine pharmacokinetic parameters such as Cmax and half-life.[8]
Signaling Pathways and Mechanism of Action
TTC-352's anti-tumor activity is multifaceted. As a partial agonist of ERα, it induces a conformational change in the receptor, leading to its translocation from the nucleus to extranuclear sites.[1] This disrupts normal ER-mediated signaling. Furthermore, in endocrine-resistant breast cancer cells, TTC-352 has been shown to induce the unfolded protein response (UPR) and apoptosis.[9]
A key area of investigation is TTC-352's ability to inhibit a novel epithelial-mesenchymal transition (EMT) pathway associated with tamoxifen (B1202) resistance. This pathway involves the overexpression of PKCα, which in turn upregulates the transcription factor FOXC2. FOXC2 then represses the transcription of p120-catenin, leading to a loss of E-cadherin at the cell membrane and increased cell migration and invasion.[7] TTC-352 treatment has been shown to decrease FOXC2 expression and its binding to the p120-catenin promoter, thereby inhibiting this EMT pathway.[7]
LP352 (Bexicaserin): A Selective 5-HT2C Receptor Superagonist for Epilepsy
LP352, also known as bexicaserin (B12384979), is a potent and selective serotonin (B10506) 5-HT2C receptor superagonist being developed for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[10][11] It is designed to have negligible activity at the 5-HT2A and 5-HT2B receptors, which may reduce the risk of certain side effects associated with less selective serotonergic agents.[11]
Quantitative Data Summary
| Parameter | Value | Assay/Model | Source |
| Binding Affinity (Ki) | 44 nM | Human 5-HT2C Receptor | [12] |
| Receptor Selectivity | >227-fold over 5-HT2A and 5-HT2B | Receptor Binding Assays | [12] |
| Reduction in Epileptiform Event Frequency | 84% | Zebrafish (scn1Lab-/- mutant) | [13] |
| Reduction in Epileptiform Event Duration | 85% | Zebrafish (scn1Lab-/- mutant) | [13] |
| Reduction in Brain Seizure Activity | 69.1% | Zebrafish (EKP-induced seizures) | [10] |
| Reduction in Brain Seizure Activity | 82.4% | Zebrafish (Kainic acid-induced seizures) | [10] |
Experimental Protocols
Preclinical Zebrafish Seizure Models:
-
Animal Model: 7-day-old zebrafish larvae are used due to their rapid development and suitability for high-throughput screening.[10][14]
-
Seizure Induction:
-
Genetic Model: Zebrafish with mutations in the scn1Lab gene, an ortholog of the human SCN1A gene associated with Dravet syndrome.[10]
-
Chemoconvulsant Models: Wild-type larvae are treated with agents like pentylenetetrazol (PTZ), a GABAA antagonist; ethyl ketopentenoate (EKP), which reduces GABA synthesis; or kainic acid, a glutamate (B1630785) receptor agonist.[10]
-
-
Treatment: LP352 is added directly to the water in which the larvae are housed.
-
Analysis:
First-in-Human Single Ascending Dose (SAD) Phase 1 Study:
-
Study Design: A randomized, double-blind, placebo-controlled study in healthy adult female volunteers.[15]
-
Dosing: Single oral doses of bexicaserin (1, 3, 6, 12, and 24 mg) or placebo were administered. A food-effect cohort was also included (6 mg fed).[15]
-
Primary Objectives: To assess the safety, tolerability, and pharmacokinetic (PK) and pharmacodynamic (PD) profiles of single oral doses of bexicaserin.[15]
-
Pharmacokinetic Analysis: Blood and urine samples were collected to determine PK parameters such as Tmax, terminal elimination half-life, Cmax, and AUC.[15]
-
Pharmacodynamic Analysis: Serum prolactin levels were measured as a potential biomarker for central 5-HT2C receptor engagement.[15]
Signaling Pathways and Mechanism of Action
Bexicaserin is a superagonist at the serotonin 5-HT2C receptor, meaning it can elicit a response greater than the endogenous ligand, serotonin.[16] The 5-HT2C receptor is a G-protein coupled receptor (GPCR). Its activation is thought to modulate GABAergic neurotransmission, thereby suppressing the central hyperexcitability that underlies seizures.[17] The activation of 5-HT2C receptors has been shown to inhibit CaV3 calcium channels, which are responsible for T-type calcium currents.[11] These currents are involved in the high-frequency burst firing of neurons that can initiate seizures.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 3. ttconcology.com [ttconcology.com]
- 4. asco.org [asco.org]
- 5. Breast Cancer - TTC-352 halted progression of and is not toxic - TRIAL-IN Pharma [trial-in.com]
- 6. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lp352, a 5-ht2c superagonist, has broad antiepileptic activity in preclinical seizure models [aesnet.org]
- 11. Bexicaserin - Wikipedia [en.wikipedia.org]
- 12. bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of Bexicaserin in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. LP352 for Epilepsy · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
An In-depth Technical Guide to the Novel Chemical Structure of CM-352
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure of CM-352, a potent and novel matrix metalloproteinase (MMP) inhibitor. The document elucidates the unique structural features that contribute to its mechanism of action and its potential as a new class of antihemorrhagic agent.
Core Chemical Identity of this compound
This compound is a small molecule with a complex and highly specific chemical architecture. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (R)-N-hydroxy-2-((4-(4-(methylcarbamoyl)phenoxy)phenyl)sulfonyl)-8-azaspiro[4.5]decane-2-carboxamide | [1][2] |
| CAS Number | 1542205-83-3 | [1][2][3] |
| Chemical Formula | C24H29N3O6S | [1][2][3] |
| Molecular Weight | 487.57 g/mol | [1][2][3] |
| Synonyms | CM352, CM 352 | [1][2] |
Unveiling the Novelty in this compound's Architecture
The innovative nature of this compound's chemical structure lies in the strategic combination of three key moieties, each playing a crucial role in its function as a potent MMP inhibitor.
-
The Zinc-Binding Group (ZBG): The N-hydroxy-carboxamide group (-C(=O)N(O)H) is a classic and highly effective zinc-chelating group. In the active site of MMPs, a catalytic zinc ion (Zn2+) is essential for their enzymatic activity. The hydroxamate moiety of this compound coordinates with this zinc ion, effectively inhibiting the enzyme's function.
-
The Spirocyclic Scaffold: A distinctive feature of this compound is its 8-azaspiro[4.5]decane core. This rigid, three-dimensional spirocyclic system serves as a central scaffold, orienting the other functional groups in a precise conformation for optimal binding to the MMP active site. This structural rigidity can contribute to higher potency and selectivity compared to more flexible linear or monocyclic structures.
-
The Specificity-Driving Side Chains: Extending from the sulfonyl group is a bi-aromatic ether linkage terminating in a methylcarbamoyl group (-C(=O)NHCH3). This extended side chain is crucial for establishing specific interactions with the S1' pocket of the MMP active site. The nature and conformation of this "deep pocket" vary among different MMPs, and the tailored design of this moiety in this compound is likely responsible for its specific inhibitory profile.
Mechanism of Action: Inhibition of Matrix Metalloproteinases
This compound functions as a potent inhibitor of matrix metalloproteinases (MMPs).[1][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. In the context of hemorrhage, certain MMPs can degrade fibrin (B1330869) clots, leading to re-bleeding. By inhibiting these MMPs, this compound helps to stabilize fibrin clots and reduce blood loss.[1] This novel mechanism of action distinguishes it from traditional antihemorrhagic agents that typically interfere with the coagulation cascade.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and for the key biological assays are proprietary and not fully available in the public domain. The primary scientific literature, such as the publication by Orbe et al. in the Journal of Medicinal Chemistry (2015), would contain more specific details.[1] However, a general workflow for evaluating a novel MMP inhibitor like this compound is outlined below.
Preclinical Data Summary
This compound has demonstrated promising preclinical efficacy. In functional assays using human whole blood, it inhibited fibrinolysis.[1] Notably, in a tail-bleeding model, this compound was found to be significantly more effective than tranexamic acid, the current standard of care, at a much lower dose.[1] Furthermore, it has shown potential in reducing blood loss during liver hepatectomy models.[1] The compound also exhibited a favorable pharmacokinetic and safety profile, with no evidence of thrombosis or impairment of normal coagulation.[1] In rat models of cerebral hemorrhage, this compound has been shown to reduce brain damage and improve functional recovery.[3]
| Parameter | Result | Model System | Source |
| Fibrinolysis Inhibition | Effective | Human whole blood functional assays | [1] |
| Antihemorrhagic Efficacy | More effective than tranexamic acid (at 30,000x lower dose) | Tail-bleeding model | [1] |
| Surgical Bleeding | Reduced blood loss | Liver hepatectomy model | [1] |
| Cerebral Hemorrhage | Reduced brain damage, improved functional recovery | Rat models | [3] |
| Safety Profile | No evidence of thrombosis or coagulation impairment | Preclinical studies | [1] |
Conclusion
The chemical structure of this compound represents a significant advancement in the design of MMP inhibitors. The combination of a potent zinc-binding hydroxamate, a rigidifying spirocyclic scaffold, and a specificity-determining side chain results in a highly effective and promising preclinical candidate for the treatment of acute bleeding. Its novel mechanism of action, targeting fibrinolysis at the level of MMPs rather than the coagulation cascade, offers a potentially safer and more targeted therapeutic approach. Further investigation and clinical development of this compound and analogous structures are warranted to fully explore their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for CM-352 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-352, also known as TTC-352, is a selective human estrogen receptor (ERα) partial agonist that has shown promise in preclinical studies for the treatment of endocrine-resistant breast cancer.[1][2][3] Its mechanism of action involves the induction of the unfolded protein response (UPR) and subsequent apoptosis in cancer cells.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
This compound Effect on ERα Protein Levels in Breast Cancer Cell Lines
The following table summarizes the effect of this compound (TTC-352) on ERα protein levels in various breast cancer cell lines after 72 hours of treatment, as determined by Western blot analysis. Data is expressed as a percentage of the vehicle control.
| Cell Line | This compound (1 µM) Effect on ERα Protein Level (% of Vehicle) |
| MCF-7:WS8 | Down-regulation |
| T47D:A18 | Maintenance of ERα levels |
| BT-474 | Down-regulation |
| ZR-75-1 | Down-regulation |
| MCF-7:5C | Down-regulation |
| MCF-7:2A | Down-regulation |
| MCF-7:RAL | Down-regulation |
Data synthesized from densitometry readings presented in supplementary materials of relevant studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of breast cancer cell lines, such as MCF-7.
Materials:
-
MCF-7 breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (TTC-352)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.[4]
-
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in breast cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA). For suspension cells, collect them directly.
-
Wash the cells twice with cold PBS.[7]
-
-
Cell Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
-
Flow Cytometry Analysis:
Gene Expression Analysis (Real-Time PCR)
This protocol is for quantifying the mRNA expression of ERα target genes, TFF1 and GREB1, in response to this compound treatment.
Materials:
-
Treated and untreated breast cancer cells
-
RNA extraction kit (e.g., QIAzol)
-
cDNA synthesis kit
-
Primers for TFF1, GREB1, and a reference gene (e.g., ACTB)
-
SYBR Green or other real-time PCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[10]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mix containing cDNA, primers, and master mix.
-
Use the following typical cycling conditions:
-
Perform a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[12]
-
Protein Expression Analysis (Western Blot)
This protocol is for determining the levels of ERα protein in breast cancer cells following treatment with this compound.
Materials:
-
Treated and untreated breast cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.[16]
-
Wash the membrane three times with TBST.[16]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Visualizations
This compound Signaling Pathway
Caption: this compound binds to nuclear ERα, leading to the induction of the Unfolded Protein Response and subsequent apoptosis.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro assessment of this compound's biological activity in breast cancer cells.
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. bosterbio.com [bosterbio.com]
- 9. phnxflow.com [phnxflow.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Identification of an appropriate reference gene for normalization of qRT-PCR expression analyses in human breast cancer cell lines: application to L-arginine depletion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. origene.com [origene.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. sinobiological.com [sinobiological.com]
Application Notes and Protocols: Assessing the Effects of CM-352 Using Thromboelastometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-352 is a novel, potent, and safe antifibrinolytic agent that functions as a pan-inhibitor of matrix metalloproteinases (MMPs), with particularly strong activity against MMP-3 and MMP-10.[1][2] Its innovative mechanism of action targets the inhibition of fibrinolysis, offering a promising therapeutic strategy for the prevention and treatment of severe hemorrhage.[3] Unlike traditional lysine (B10760008) analogs, this compound's unique approach through MMP inhibition presents a revolutionary pharmacological strategy that may be more effective and safer in clinical applications for controlling acute bleeding.[3] Thromboelastometry, a whole-blood viscoelastic assay, is an invaluable tool for assessing the global hemostatic potential of a patient and can be effectively utilized to evaluate the in-vitro and ex-vivo effects of pharmacological agents like this compound on coagulation and fibrinolysis.
These application notes provide a comprehensive overview and detailed protocols for utilizing rotational thromboelastometry (ROTEM®) to assess the dose-dependent effects of this compound on clot formation, stability, and lysis.
Signaling Pathway of this compound in Inhibiting Fibrinolysis
This compound exerts its antifibrinolytic effect by inhibiting the activity of matrix metalloproteinases. MMPs, particularly MMP-10, are involved in the dissolution of thrombi. By inhibiting these enzymes, this compound prevents the degradation of the fibrin (B1330869) clot, thereby stabilizing it and reducing bleeding. Furthermore, this compound has been shown to restore the activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), a key regulator of fibrinolysis, in the presence of MMP-10.[4]
Caption: Signaling pathway of this compound in inhibiting fibrinolysis.
Experimental Protocols
Objective:
To determine the in-vitro dose-dependent effect of this compound on coagulation and fibrinolysis in human whole blood using rotational thromboelastometry (ROTEM®).
Materials:
-
ROTEM® delta or sigma analyzer
-
ROTEM® reagents: ex-tem®, in-tem®, fib-tem®, and ap-tem®
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or saline)
-
Freshly drawn human whole blood from healthy volunteers, collected in citrated tubes (e.g., 3.2% sodium citrate)
-
Pipettes and sterile, single-use pipette tips
-
ROTEM® cups and pins
Experimental Workflow:
Caption: Experimental workflow for assessing this compound effects using ROTEM.
Detailed Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the stock solution to achieve a range of final concentrations to be tested in the blood samples (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control (solvent only) at the same dilution factor as the highest concentration of this compound.
-
-
Blood Sample Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Gently invert the tubes several times to ensure proper mixing of the anticoagulant.
-
All samples should be maintained at room temperature and used within 2 hours of collection.
-
-
In-vitro Dosing of Blood Samples:
-
Aliquot the whole blood into separate, labeled tubes for each this compound concentration and the vehicle control.
-
Add the appropriate volume of each this compound dilution or vehicle control to the corresponding blood aliquot. The volume of the added drug/vehicle should be minimal to avoid significant hemodilution (typically ≤ 5% of the total volume).
-
Gently mix the samples by inverting the tubes.
-
Incubate the samples at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for drug-target interaction.
-
-
ROTEM® Analysis:
-
Following the manufacturer's instructions, perform the ROTEM® analysis on each sample.
-
For a comprehensive assessment, it is recommended to run the following assays in parallel for each sample:
-
EXTEM: To assess the extrinsic coagulation pathway.
-
INTEM: To assess the intrinsic coagulation pathway.
-
FIBTEM: To evaluate the contribution of fibrinogen to clot strength, with platelet inhibition.
-
APTEM: To detect hyperfibrinolysis by adding aprotinin, a fibrinolysis inhibitor. A comparison between EXTEM and APTEM can reveal the extent of fibrinolysis.
-
-
Pipette 300 µL of the blood sample into the ROTEM® cup and add the appropriate reagent according to the assay being performed.
-
Start the measurement and allow the analysis to run for at least 60 minutes.
-
-
Data Collection and Analysis:
-
Record the following key thromboelastometry parameters for each assay:
-
Clotting Time (CT): Time from the start of the assay until the initiation of clot formation.
-
Clot Formation Time (CFT): Time from the initiation of clotting until a clot firmness of 20 mm is reached.
-
Alpha Angle (α): The angle of the tangent to the clotting curve, indicating the speed of clot formation.
-
Maximum Clot Firmness (MCF): The maximum amplitude of the thromboelastogram, reflecting the overall strength of the clot.
-
Lysis Index at 30 and 60 minutes (LI30, LI60): The percentage of remaining clot firmness 30 and 60 minutes after CT, respectively, indicating the degree of fibrinolysis.
-
-
Compare the parameters obtained from the this compound treated samples with the vehicle control.
-
Generate dose-response curves to visualize the effect of increasing concentrations of this compound on the different thromboelastometry parameters.
-
Data Presentation
The following tables present illustrative data on the expected effects of this compound on key ROTEM parameters. This data is hypothetical and intended to serve as a template for presenting results from actual experiments.
Table 1: Effect of this compound on EXTEM and INTEM Parameters
| This compound Concentration | EXTEM CT (s) | EXTEM CFT (s) | EXTEM MCF (mm) | INTEM CT (s) | INTEM CFT (s) | INTEM MCF (mm) |
| Vehicle Control | 65 | 110 | 60 | 180 | 120 | 61 |
| 1 nM | 66 | 108 | 61 | 182 | 118 | 62 |
| 10 nM | 64 | 105 | 62 | 178 | 115 | 63 |
| 100 nM | 65 | 102 | 63 | 181 | 110 | 64 |
| 1 µM | 66 | 100 | 64 | 180 | 105 | 65 |
Table 2: Effect of this compound on FIBTEM and Lysis Parameters
| This compound Concentration | FIBTEM MCF (mm) | EXTEM LI60 (%) | APTEM LI60 (%) |
| Vehicle Control | 15 | 85 | 98 |
| 1 nM | 16 | 90 | 99 |
| 10 nM | 17 | 95 | 99 |
| 100 nM | 18 | 98 | 100 |
| 1 µM | 19 | 99 | 100 |
Interpretation of Results
-
Clotting Time (CT): this compound is not expected to significantly alter the CT in EXTEM or INTEM assays, as it primarily targets fibrinolysis rather than the initiation of coagulation.
-
Clot Formation Time (CFT) and Alpha Angle: A dose-dependent decrease in CFT and an increase in the alpha angle may be observed, suggesting a faster rate of clot strengthening due to the inhibition of early fibrinolytic activity.
-
Maximum Clot Firmness (MCF): An increase in MCF in EXTEM, INTEM, and particularly FIBTEM assays would indicate enhanced clot strength and stability. The increase in FIBTEM MCF would highlight the improved fibrin clot integrity independent of platelet contribution.
-
Lysis Index (LI): A significant, dose-dependent increase in the Lysis Index (approaching 100%) in the EXTEM assay is the most anticipated effect of this compound, demonstrating its potent antifibrinolytic activity. The LI60 in the APTEM assay should remain high across all concentrations, serving as a control for fibrinolysis inhibition.
Conclusion
Thromboelastometry is a powerful and comprehensive method for elucidating the pharmacological effects of novel antifibrinolytic agents like this compound. The detailed protocols and data presentation formats provided in these application notes offer a robust framework for researchers and drug development professionals to effectively assess the impact of this compound on the entire coagulation cascade, from clot formation to fibrinolysis. This approach will facilitate a deeper understanding of its mechanism of action and support its development as a next-generation therapy for the management of hemorrhage.
References
- 1. Correction of hypothermic and dilutional coagulopathy with concentrates of fibrinogen and factor XIII: an in vitro study with ROTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmg.org.rs [tmg.org.rs]
- 3. researchgate.net [researchgate.net]
- 4. Thromboelastometry profile in critically ill patients: A single-center, retrospective, observational study - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivaroxaban (B1684504), a direct oral anticoagulant (DOAC), effectively prevents and treats thromboembolic events by directly inhibiting Factor Xa (FXa).[1][2][3] Beyond its well-documented anticoagulant properties, rivaroxaban has been observed to possess intrinsic fibrinolytic effects.[4][5][6] This fibrinolytic activity, while potentially beneficial in some contexts, can contribute to bleeding complications, a primary concern with all anticoagulant therapies. The compound CM-352, a matrix metalloproteinase (MMP) and fibrinolysis inhibitor, has emerged as a potential agent to mitigate these rivaroxaban-related fibrinolytic effects, particularly in the context of intracranial hemorrhage (ICH).[7][8] These application notes provide detailed protocols for key experiments and summarize the quantitative data from studies investigating the interaction between this compound and rivaroxaban.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effect of this compound on rivaroxaban-induced fibrinolysis and associated bleeding.
Table 1: Effect of this compound on Rivaroxaban-Associated Intracranial Hemorrhage in a Mouse Model [7][8]
| Treatment Group | Hematoma Volume (mm³) | Reduction in Hematoma Volume vs. Saline (%) | Neurological Deficit Score |
| Saline | 5.76 ± 1.68 | - | Significant Deficit |
| This compound (1 mg/kg) | 2.11 ± 1.63 | 64% (p < 0.001) | Ameliorated |
| Prothrombin Complex Concentrate (PCC) (100 UI/kg) | 3.14 ± 1.65 | 46% (p < 0.01) | Ameliorated |
Table 2: Thromboelastometry Parameters Showing the Fibrinolytic Effect of Rivaroxaban and its Reversal by this compound [7]
| Condition | Clotting Time (CT) | Lysis Time (LT) |
| Control | Normal | Normal |
| Rivaroxaban | Delayed (p < 0.01) | Shortened (Accelerated Fibrinolysis) |
| Rivaroxaban + MMP-10 | Delayed (p < 0.01) | Further Shortened (p < 0.01) |
| Rivaroxaban + MMP-10 + this compound | Delayed | Reverted towards normal (p < 0.05) |
Experimental Protocols
In Vivo Mouse Model of Rivaroxaban-Associated Intracranial Hemorrhage
This protocol describes the induction of intracranial hemorrhage (ICH) in mice anticoagulated with rivaroxaban and the subsequent treatment with this compound to assess its efficacy in reducing hematoma volume and improving neurological outcomes.[7][8]
Materials:
-
Male C57BL/6J mice
-
Rivaroxaban
-
Collagenase type VII-S (from Clostridium histolyticum)
-
This compound
-
Saline
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Behavioral testing equipment (e.g., corner test, grip strength test)
-
Histology equipment (for brain sectioning and staining)
-
Diaminobenzidine (DAB) staining reagents
Procedure:
-
Anticoagulation: Administer rivaroxaban (10 mg/kg) to mice via oral gavage.
-
Anesthesia and Stereotaxic Surgery: One hour after rivaroxaban administration, anesthetize the mice and mount them in a stereotaxic frame.
-
Induction of ICH:
-
Create a burr hole in the skull over the right striatum.
-
Slowly inject 0.5 µL of collagenase (0.075 U in saline) into the striatum using a Hamilton syringe.
-
Leave the needle in place for 5 minutes post-injection to prevent reflux.
-
Withdraw the needle slowly and suture the incision.
-
-
Treatment: Immediately after ICH induction, administer one of the following treatments via intravenous injection:
-
Saline (control group)
-
This compound (1 mg/kg)
-
Prothrombin Complex Concentrate (PCC) (100 UI/kg, as a positive control)
-
-
Neurological Assessment: 24 hours post-ICH, perform a battery of behavioral tests to assess neurological deficits.
-
Hematoma Volume Quantification:
-
After behavioral testing, euthanize the mice and perfuse with saline.
-
Harvest the brains and prepare coronal cryosections.
-
Stain the sections with diaminobenzidine (DAB), which stains red blood cells.
-
Capture images of the sections and quantify the hematoma volume using image analysis software.
-
Rotational Thromboelastometry (ROTEM)
This protocol outlines the use of ROTEM to assess the fibrinolytic effects of rivaroxaban and their reversal by this compound in vitro.[7]
Materials:
-
Whole blood or plasma samples
-
ROTEM delta series analyzer
-
Reagents for EXTEM test (tissue factor-based activator)
-
Rivaroxaban
-
Recombinant MMP-10
-
This compound
-
Pipettes and consumables for ROTEM analysis
Procedure:
-
Sample Preparation:
-
Prepare aliquots of whole blood or plasma.
-
Spike the samples with the following, alone or in combination:
-
Rivaroxaban
-
MMP-10
-
This compound
-
-
Include a control sample with no additives.
-
-
ROTEM Analysis:
-
Perform the EXTEM test on the ROTEM analyzer according to the manufacturer's instructions.
-
Pipette the prepared sample into the cup containing the EXTEM reagent.
-
Start the measurement.
-
-
Data Analysis:
-
Monitor the thromboelastogram and record the following parameters:
-
Clotting Time (CT): Time to initiation of clotting.
-
Lysis Time (LT) or Maximum Lysis (ML): Parameters indicating the stability of the clot and the degree of fibrinolysis. A shorter LT or higher ML indicates increased fibrinolysis.
-
-
Compare the parameters between the different treatment groups.
-
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) Activation Assay
This protocol is for determining the effect of this compound on rivaroxaban and MMP-10-related effects on TAFI activation, a key inhibitor of fibrinolysis.[7]
Materials:
-
Plasma samples
-
Thrombin
-
Thrombomodulin
-
Synthetic TAFIa substrate
-
This compound
-
Rivaroxaban
-
MMP-10
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare plasma samples containing rivaroxaban, MMP-10, and/or this compound.
-
TAFI Activation:
-
In a microplate well, mix the plasma sample with thrombin and thrombomodulin to activate TAFI to TAFIa.
-
-
Substrate Cleavage:
-
Add a chromogenic or fluorogenic substrate specific for TAFIa to the well.
-
-
Measurement:
-
Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the amount of active TAFIa.
-
-
Data Analysis: Compare the rate of TAFIa activity between the different experimental conditions to determine the impact of this compound on rivaroxaban and MMP-10 mediated effects on fibrinolysis.
Visualizations
Signaling Pathway of Rivaroxaban-Induced Fibrinolysis and its Inhibition by this compound
Caption: Rivaroxaban's dual effect on coagulation and fibrinolysis, and this compound's inhibitory action.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vivo evaluation of this compound in rivaroxaban-associated ICH.
Logical Relationship of Rivaroxaban's Fibrinolytic Effect and this compound's Counteraction
Caption: The interplay between rivaroxaban, fibrinolysis, and this compound in bleeding risk.
References
- 1. This compound Efficacy in a Mouse Model of Anticoagulant-Associated Intracranial Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemostatic therapy in experimental intracerebral hemorrhage associated with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Efficacy in a Mouse Model of Anticoagulant-Associated Intracranial Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective, repairing and fibrinolytic effects of rivaroxaban on vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Using CM-352 to Study Neutrophil Infiltration in Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability. A key contributor to secondary brain injury following ICH is the inflammatory response, characterized by the rapid infiltration of neutrophils into the hematoma and surrounding tissue. This influx of neutrophils can exacerbate tissue damage through the release of reactive oxygen species (ROS), proteolytic enzymes, and the formation of neutrophil extracellular traps (NETs).
CM-352 is a novel investigational drug with a dual mechanism of action, inhibiting both matrix metalloproteinases (MMPs) and fibrinolysis.[1] Preclinical studies have demonstrated its efficacy in reducing hemorrhage volume and improving neurological outcomes in animal models of ICH.[2][3] Notably, this compound has been shown to decrease neutrophil infiltration in the hemorrhagic area, an effect potentially mediated through the inhibition of MMP-10.[2][4] These characteristics make this compound a valuable tool for studying the role of neutrophil infiltration in the pathophysiology of hemorrhage and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for utilizing this compound in preclinical studies to investigate neutrophil infiltration in a mouse model of intracerebral hemorrhage. The included methodologies cover the induction of ICH, quantification of neutrophil infiltration, in vivo imaging, and in vitro functional assays.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in the context of hemorrhage and neutrophil infiltration.
Table 1: Effect of this compound on Hemorrhage Volume and Functional Outcome
| Model | Treatment | Hemorrhage Volume Reduction | Functional Outcome Improvement | Reference |
| Rivaroxaban-associated ICH (Mouse) | This compound (1 mg/kg) | 64% (p<0.001) vs. saline | Ameliorated functional outcome | [2][4] |
| Collagenase-induced ICH (Mouse) | This compound (1 mg/kg) | Reduced vs. saline (p<0.05) | Prevented hemorrhage-related functional decline | [1][5] |
| Collagenase-induced ICH (Rat) | This compound (1 mg/kg) | 46% reduction at 24h (p<0.01) vs. control | Improved neurological and functional recovery | [3] |
Table 2: Effect of this compound on Neutrophil Infiltration
| Model | Treatment | Effect on Neutrophil Infiltration | Additional Findings | Reference |
| Rivaroxaban-associated ICH (Mouse) | This compound (1 mg/kg) | Reduced neutrophil infiltration vs. controls (p<0.05) | Diminished density of NETs in the hemorrhage area (p<0.05) | [5] |
| Mmp10-/- mice with experimental ICH | - | Decreased neutrophil infiltration compared to wild-type | Lower hemorrhage volume, better neurological score, reduced IL-6 levels | [2][4] |
Experimental Protocols
Protocol 1: Collagenase-Induced Intracerebral Hemorrhage (ICH) in Mice
This protocol describes the induction of ICH in mice by intrastriatal injection of collagenase, a widely used model to mimic the pathophysiology of spontaneous ICH.[4][6]
Materials:
-
Male C57BL/6J mice (10-12 weeks old)
-
Collagenase type VII-S (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Stereotactic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Variable speed drill with a 1 mm drill bit
-
Bone wax
-
Suturing material
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance) in a 70% N₂O/30% O₂ mixture.
-
Place the mouse in a stereotactic frame. Make a midline scalp incision to expose the skull.
-
Using a variable speed drill, create a small burr hole at the following coordinates relative to bregma: 0.2 mm anterior, 2.0 mm lateral to the right.[1][5]
-
Prepare a solution of collagenase VII-S in sterile saline. A typical concentration is 0.075 units in 0.5 µL of saline.[4]
-
Load the Hamilton syringe with the collagenase solution, avoiding air bubbles.
-
Mount the syringe on the stereotactic apparatus and slowly lower the needle through the burr hole to a depth of 3.7 mm from the dural surface.[4]
-
Infuse the collagenase solution at a rate of 0.25 µL/min.
-
After the infusion is complete, leave the needle in place for 10 minutes to prevent backflow.
-
Slowly withdraw the needle at a rate of 1 mm/min.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
Administer this compound (e.g., 1 mg/kg, intravenously) or vehicle control at the desired time point (e.g., 1 hour post-ICH induction).[3]
-
Provide post-operative care, including subcutaneous saline for hydration and a warming pad to maintain body temperature. Monitor the animals for neurological deficits.
Protocol 2: Immunohistochemical Staining and Quantification of Neutrophil Infiltration
This protocol details the staining and quantification of neutrophils in brain tissue sections following ICH. The most common marker for mouse neutrophils is Ly-6G.[7]
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Cryostat or microtome
-
Microscope slides
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rat anti-mouse Ly-6G antibody (e.g., clone RB6-8C5)
-
Biotinylated secondary antibody (e.g., goat anti-rat IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent (Vector Labs)
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin for counterstaining
-
Microscope with imaging software (e.g., ImageJ)
Procedure:
-
At the desired time point (e.g., 24 hours post-ICH), deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose (B13894) in PBS until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 20-30 µm thick) using a cryostat.
-
Mount the sections on charged microscope slides.
-
Wash the sections with PBS and then perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-Ly-6G antibody diluted in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the ABC reagent for 30 minutes.
-
Develop the signal using the DAB substrate kit according to the manufacturer's instructions.
-
Counterstain with hematoxylin, dehydrate through a graded ethanol (B145695) series, clear with xylene, and coverslip.
Quantification:
-
Acquire images of the peri-hematomal region at a consistent magnification (e.g., 200x).
-
Using image analysis software (e.g., ImageJ), set a threshold to distinguish the DAB-positive neutrophils from the background.
-
Count the number of Ly-6G-positive cells within defined regions of interest (ROIs) around the hematoma.
-
Express the data as the number of neutrophils per square millimeter.[8]
Protocol 3: In Vivo Imaging of Neutrophil Infiltration in ICH
This protocol provides a framework for the real-time visualization of neutrophil infiltration in the brain following ICH using intravital microscopy. This requires a cranial window and fluorescently labeled neutrophils.
Materials:
-
Mouse with a pre-implanted cranial window
-
Fluorescent dye for labeling neutrophils (e.g., CFSE, CellTracker dyes, or fluorescently conjugated anti-Ly-6G antibody)
-
Multiphoton or confocal microscope equipped for intravital imaging
-
Anesthesia (as in Protocol 1)
-
Catheter for intravenous injection
Procedure:
-
Neutrophil Labeling (Ex Vivo):
-
Isolate neutrophils from the bone marrow of a donor mouse.[4]
-
Label the isolated neutrophils with a fluorescent dye such as CFSE or a CellTracker dye according to the manufacturer's protocol.
-
Wash the labeled neutrophils to remove excess dye.
-
Resuspend the labeled neutrophils in sterile PBS for injection.
-
-
Animal Preparation:
-
Anesthetize the mouse with the cranial window.
-
Secure the mouse on the microscope stage.
-
Induce ICH as described in Protocol 1, positioning the injection site within the cranial window's field of view.
-
-
Intravital Imaging:
-
Administer this compound or vehicle control.
-
Inject the fluorescently labeled neutrophils intravenously via a tail vein or pre-implanted catheter.
-
Immediately begin acquiring time-lapse images of the brain microvasculature and parenchyma through the cranial window.
-
Capture images at regular intervals to track the movement of labeled neutrophils from the blood vessels into the brain tissue.
-
Analyze the images to quantify the number of extravasated neutrophils over time.
-
Protocol 4: In Vitro Neutrophil Function Assays
These assays can be used to investigate the direct effects of this compound on key neutrophil functions.
4.1 Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Isolate neutrophils from mouse bone marrow or human peripheral blood.
-
Place a chemoattractant (e.g., IL-8, LTB4) in the lower chamber of a Boyden chamber.[9]
-
Pre-incubate the isolated neutrophils with this compound or vehicle control.
-
Add the neutrophils to the upper chamber, separated from the lower chamber by a porous membrane.
-
Incubate for a set period (e.g., 1-2 hours) to allow for migration.
-
Quantify the number of neutrophils that have migrated to the lower chamber, for example, by cell counting or using a fluorescent dye.[9]
4.2 Neutrophil Phagocytosis Assay
-
Isolate neutrophils.
-
Pre-incubate the neutrophils with this compound or vehicle control.
-
Add fluorescently labeled particles (e.g., FITC-labeled E. coli or zymosan particles) to the neutrophils.[6]
-
Incubate to allow for phagocytosis.
-
Quench the fluorescence of extracellular particles.
-
Measure the fluorescence intensity of the neutrophils using a flow cytometer or fluorescence microscope to quantify the extent of phagocytosis.[6]
4.3 Neutrophil ROS Production Assay
-
Isolate neutrophils.
-
Pre-incubate the neutrophils with this compound or vehicle control.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).[2]
-
Stimulate the neutrophils with an agonist (e.g., PMA or fMLP) to induce ROS production.
-
Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer.[2]
4.4 NETosis Assay
-
Isolate neutrophils and seed them in a multi-well plate.
-
Pre-incubate the neutrophils with this compound or vehicle control.
-
Stimulate the cells with a NET-inducing agent (e.g., PMA or ionomycin).[10]
-
After a suitable incubation period (e.g., 3-4 hours), quantify NET formation. This can be done by:
-
Measuring extracellular DNA using a cell-impermeable DNA dye (e.g., Sytox Green).[10]
-
Visualizing NETs by immunofluorescence microscopy, staining for DNA, histones, and neutrophil elastase.
-
Visualizations
Caption: Proposed signaling pathway of this compound in reducing neutrophil infiltration after hemorrhage.
Caption: Experimental workflow for studying this compound's effect on neutrophil infiltration in ICH.
Caption: Logical relationship between this compound, MMP-10, and secondary injury in hemorrhage.
References
- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 2. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 3. tandfonline.com [tandfonline.com]
- 4. Visualization and Quantification of Phagocytosis by Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Phagocytosis Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. criver.com [criver.com]
- 7. Isolation of Neutrophil Nuclei for Use in NETosis Assays [en.bio-protocol.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. criver.com [criver.com]
- 10. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Practical Guide to TTC-352 Dosage in Preclinical Studies
Note on Compound Name: Initial searches for "CM-352" did not yield a matching compound with available preclinical data. Based on the similarity in nomenclature and the extensive preclinical data available for "TTC-352," a compound fitting the likely area of interest (cancer therapy), this guide will focus on TTC-352. It is presumed that "this compound" was a typographical error.
Introduction
TTC-352 is an orally bioavailable selective human estrogen receptor alpha (ERα) partial agonist (ShERPA) developed for the treatment of hormone-refractory ER-positive breast cancer.[1][2] It is designed to be effective in cancers that have developed resistance to standard endocrine therapies like tamoxifen.[3] TTC-352 mimics the tumor-regressive effects of 17β-estradiol (E2) in tamoxifen-resistant (TR) breast cancer models but is designed to have an improved side-effect profile, notably lacking the uterine proliferative effects of E2.[3][4] Preclinical studies have demonstrated that TTC-352 can induce complete tumor regression in xenograft models.[3] This document provides a practical guide to the preclinical dosage and administration of TTC-352 based on available study data.
Mechanism of Action
TTC-352 functions as a weak full agonist of ERα. Its therapeutic effect in endocrine-resistant breast cancer is primarily mediated through two distinct pathways:
-
Induction of Apoptosis via the Unfolded Protein Response (UPR): TTC-352 binds to the ERα ligand-binding domain. This interaction seals the domain, recruits coactivators, and triggers rapid ERα-induced unfolded protein response (UPR) and subsequent apoptosis.[5] This process involves the activation of key UPR sensors like PERK, which leads to the induction of pro-apoptotic factors such as CHOP.[6]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): In tamoxifen-resistant breast cancer cells, which often overexpress Protein Kinase Cα (PKCα), TTC-352 has been shown to inhibit a novel EMT signaling pathway. It downregulates the transcription factor FOXC2, which in turn increases the expression of p120-catenin, leading to the restoration of E-cadherin at the cell membrane and a reduction in cell migration and invasion.
Below is a diagram illustrating the signaling pathway of TTC-352.
Preclinical Dosage and Toxicology
The following tables summarize the available quantitative data from preclinical studies of TTC-352.
Table 1: Efficacy Dosage in Mouse Xenograft Model
| Animal Model | Cell Line | Dosage | Route of Administration | Study Duration | Observed Effect |
| Athymic Nude Mice | T47D:A18-TAM1 | 1.5 mg/day | Oral | 2 weeks | Significant tumor regression[7] |
Table 2: Maximum Tolerated Dose (MTD) and Repeated-Dose Toxicology Studies
| Species | Study Type | Doses | Route of Administration | Key Findings |
| Rat (Sprague-Dawley) | Single Dose MTD | 200, 300, 600, 1000, 2000 mg/kg | Oral Gavage | MTD in female rats was 1000 mg/kg. Well tolerated up to 600 mg/kg.[4] |
| 7-Day Repeated Dose | 30, 100, 300, 1000 mg/kg/day | Oral Gavage | Generally well tolerated at 30, 100, and 300 mg/kg/day.[4] | |
| Dog | Single Dose MTD Range Finding | 50, 100, 200 mg/kg | Oral (gelatin capsules) | Data used to inform repeated-dose study.[4] |
| 7-Day Repeated Dose | 15, 75, 150 mg/kg/day | Oral (gelatin capsules) | Generally well tolerated at all tested doses.[4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Tamoxifen-Resistant Breast Cancer Xenograft Model
This protocol is based on methodologies reported for evaluating the efficacy of TTC-352 in causing regression of tamoxifen-resistant tumors.[7]
Objective: To assess the anti-tumor activity of TTC-352 in an established tamoxifen-resistant (T47D:A18-TAM1) human breast cancer xenograft model.
Materials:
-
Compound: TTC-352 (stored as per manufacturer's instructions)
-
Vehicle: A standard vehicle for oral gavage in mice, such as corn oil or a solution of 0.5% carboxymethylcellulose (CMC) in water.
-
Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Cells: T47D:A18-TAM1 tamoxifen-resistant human breast cancer cells.
-
Reagents for Cell Culture: Appropriate cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), antibiotics.
-
Reagents for Cell Implantation: Matrigel or similar basement membrane matrix.
-
Equipment: Calipers for tumor measurement, animal balances, oral gavage needles, sterile surgical tools (if required for orthotopic implantation), animal housing facilities.
Experimental Workflow Diagram:
Procedure:
-
Animal Acclimatization:
-
Upon arrival, house the mice in a specific pathogen-free (SPF) facility for at least one week to allow for acclimatization. Provide ad libitum access to food and water.
-
-
Tumor Cell Implantation:
-
Culture T47D:A18-TAM1 cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization:
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (e.g., n=5-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
Typical groups include:
-
Group 1: Vehicle Control (oral gavage)
-
Group 2: TTC-352 (1.5 mg/day, oral gavage)
-
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of TTC-352 in the chosen vehicle. The concentration should be calculated based on the average weight of the mice and the gavage volume (typically 100-200 µL).
-
Administer the treatment daily via oral gavage for the duration of the study (e.g., 14 days).
-
-
Monitoring and Measurements:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress.
-
-
Study Endpoint and Data Analysis:
-
At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blot for biomarker analysis like ERα or PKCα).
-
Analyze the data by comparing the tumor growth in the TTC-352 treated group to the vehicle control group. Calculate tumor growth inhibition (TGI).
-
References
- 1. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ttconcology.com [ttconcology.com]
- 3. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 4. ascopubs.org [ascopubs.org]
- 5. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen Receptor Complex to Trigger or Delay Estrogen-Induced Apoptosis in Long-Term Estrogen Deprived Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Selective Estrogen Mimics for the Treatment of Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CM-352 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the administration of CM-352 (also known as TTC-352) in mice, based on preclinical data. This compound is an orally bioavailable, selective human estrogen receptor (ER) alpha partial agonist that has shown efficacy in models of endocrine-resistant breast cancer.
Mechanism of Action
This compound is a selective estrogen mimic designed to induce tumor regression in hormone-resistant breast cancers.[1] Unlike tamoxifen (B1202), it has been shown in preclinical studies to pose a reduced risk of uterine cancer development.[1] Its mechanism of action is distinct from that of tamoxifen and aromatase inhibitors, and it has demonstrated effectiveness in cancers that have developed resistance to these standard therapies.[1]
Data Presentation
Table 1: Preclinical Dosing Information for this compound (TTC-352) in Rodent Models
| Species | Route of Administration | Dosing Regimen | Vehicle (Presumed) | Reference |
| Mouse | Oral (per os) / Oral Gavage | 1.5 mg/animal daily | 0.1% Tween 80, 10% PEG400, and 0.5% CMC in water | [2][3] |
| Rat | Oral Gavage | 30, 100, 300 mg/kg/day | Not Specified | [4] |
Note: The vehicle for mice is based on formulations used for similar compounds by the developing research group and is considered a highly probable vehicle for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration in Mice
This protocol describes the preparation of a likely vehicle for this compound based on formulations used for similar selective estrogen receptor modulators in the same research context.
Materials:
-
This compound (TTC-352) powder
-
Tween 80
-
Polyethylene glycol 400 (PEG400)
-
Carboxymethylcellulose (CMC)
-
Sterile, deionized water
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh boats
-
Serological pipettes
Procedure:
-
Prepare the 0.5% CMC solution:
-
In a sterile beaker, slowly add 0.5 g of CMC to 100 mL of sterile, deionized water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved. This may take some time.
-
-
Prepare the dosing vehicle:
-
In a sterile 50 mL conical tube, add 10 mL of PEG400.
-
Add 0.1 mL of Tween 80 to the PEG400.
-
Vortex the mixture until homogenous.
-
Add the PEG400/Tween 80 mixture to the 0.5% CMC solution.
-
Bring the final volume to 100 mL with the 0.5% CMC solution and mix thoroughly.
-
-
Prepare the this compound suspension:
-
Calculate the required amount of this compound to achieve the desired final concentration for a 1.5 mg dose per animal. The volume administered by oral gavage in mice is typically 100-200 µL. For a 200 µL gavage volume, the concentration would be 7.5 mg/mL.
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add a small volume of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Protocol 2: Administration of this compound to Mice via Oral Gavage
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice.
Materials:
-
Prepared this compound suspension
-
Mouse gavage needles (20-22 gauge, 1.5 inches with a rounded tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to ensure accurate dosing if dosing is based on body weight. For the reported 1.5 mg/animal dose, this is a fixed dose.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle against the mouse to determine the correct insertion depth. The needle should extend from the corner of the mouth to the last rib. Mark the needle to ensure consistent and safe insertion depth.
-
-
Administration:
-
Draw the appropriate volume of the this compound suspension into the syringe.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or lethargy.
-
Continue daily administration for the duration of the study, as indicated by the experimental design (e.g., 5 days a week for 2 weeks).[2]
-
Monitor animal health and tumor growth regularly throughout the experiment.
-
Visualizations
Caption: Proposed mechanism of action for this compound in endocrine-resistant breast cancer.
Caption: General experimental workflow for a this compound efficacy study in a mouse xenograft model.
References
Application of CM-352 in Models of Oral Anticoagulant-Associated Bleeding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral anticoagulants, such as warfarin (B611796) and direct oral anticoagulants (DOACs) like rivaroxaban, are crucial for the prevention and treatment of thromboembolic events. However, their use is associated with an increased risk of bleeding, a major clinical concern. Intracranial hemorrhage (ICH) is the most feared complication of oral anticoagulation, with high rates of mortality and morbidity.[1] CM-352 is a novel matrix metalloproteinase (MMP) and fibrinolysis inhibitor that has shown promise as a hemostatic agent in preclinical models of bleeding, including those associated with oral anticoagulants.[1][2] This document provides detailed application notes and protocols for the use of this compound in murine models of oral anticoagulant-associated bleeding.
Mechanism of Action
This compound exerts its antihemorrhagic effects through a multi-faceted mechanism, primarily by inhibiting MMP-10.[1] This inhibition leads to several downstream effects that collectively contribute to hemostasis:
-
Antifibrinolytic Effect: MMP-10 promotes fibrinolysis by preventing the activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).[1] By inhibiting MMP-10, this compound preserves TAFI activation, leading to the suppression of fibrinolysis and stabilization of the clot.
-
Anti-inflammatory Effect: this compound has been shown to reduce neutrophil infiltration in the area of hemorrhage, suggesting an anti-inflammatory component to its action.[1][3]
-
Reduction of Rivaroxaban-Associated Fibrinolytic Effects: this compound has been observed to prevent and attenuate the fibrinolytic effects related to both MMP-10 and the direct oral anticoagulant rivaroxaban.[1][3]
The proposed signaling pathway for this compound's antifibrinolytic action is depicted below.
References
Troubleshooting & Optimization
CM-352 In Vivo Optimization: Technical Support Center
Welcome to the technical support center for CM-352. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental small molecule therapeutic. Its primary mechanism involves acting as a selective partial agonist for the human estrogen receptor α (ERα). This interaction leads to the recruitment of specific coactivators, triggering a rapid unfolded protein response (UPR) and subsequent apoptosis in ERα-positive cancer cells.[1][2] Additionally, preclinical studies have shown that this compound possesses antifibrinolytic properties, suggesting a potential dual role in treating certain pathologies.[3]
Q2: What are the known pharmacokinetic (PK) parameters for this compound?
A2: Pharmacokinetic studies have been performed in rats following intravenous administration. The key parameters are summarized in the table below. These values indicate that the drug primarily remains in the bloodstream with a relatively short half-life.[3]
Q3: How should I determine the starting dose for my in vivo efficacy study?
A3: The optimal starting dose for an efficacy study should be determined after establishing the Maximum Tolerated Dose (MTD). It is recommended to perform a dose-range finding study prior to commencing large-scale efficacy experiments.[4] A common approach is to start with a dose that is a fraction (e.g., 50% or 25%) of the MTD. Integrating pharmacokinetic (PK) and pharmacodynamic (PD) data is crucial for selecting a dosing schedule that maintains therapeutic concentrations without causing excessive toxicity.[4][5]
Q4: What is the recommended procedure for determining the Maximum Tolerated Dose (MTD) of this compound?
A4: An MTD study involves administering escalating doses of this compound to different cohorts of animals and monitoring for signs of toxicity over a specified period. Key indicators of toxicity include significant weight loss (e.g., >15-20%), clinical signs of distress (e.g., lethargy, ruffled fur), and changes in blood parameters. The MTD is defined as the highest dose that does not cause unacceptable toxicity. A detailed protocol for an MTD study is provided in the "Experimental Protocols" section.
Q5: What are the common signs of toxicity to monitor for during this compound administration?
A5: During in vivo studies, animals should be monitored daily for clinical signs of toxicity. These include, but are not limited to:
-
Changes in body weight
-
Reduced food and water intake
-
Behavioral changes (e.g., lethargy, aggression)
-
Physical appearance (e.g., ruffled fur, hunched posture)
-
Labored breathing
-
Any signs of pain or distress
For terminal studies, a full necropsy and histopathological analysis of major organs (liver, kidney, spleen, lungs, heart) should be performed to identify any treatment-related changes.[6][7]
Troubleshooting Guide
Problem 1: No observable therapeutic effect at the tested dose.
-
Possible Cause 1: Sub-optimal Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site.
-
Solution: Systematically increase the dose in subsequent cohorts, ensuring not to exceed the predetermined MTD. Consider a more frequent dosing schedule based on the drug's half-life to maintain exposure.[8]
-
-
Possible Cause 2: Formulation or Administration Issue: The compound may not be fully solubilized or may be precipitating upon administration, leading to poor bioavailability.
-
Solution: Verify the solubility and stability of your this compound formulation. Ensure proper administration technique (e.g., correct intravenous injection, accurate oral gavage) is used consistently.
-
-
Possible Cause 3: Insufficient Target Engagement: The drug may not be reaching or interacting with its molecular target, ERα, effectively.
-
Solution: If possible, perform pharmacodynamic (PD) studies to measure target engagement in tumor or surrogate tissues. This can be done by assessing downstream biomarkers of ERα signaling or the unfolded protein response.
-
Problem 2: High toxicity or mortality observed at the initial dose.
-
Possible Cause 1: Dose Exceeds MTD: The initial dose selected was too high for the specific animal strain, age, or sex.
-
Solution: Immediately reduce the dose for subsequent experiments. It is critical to perform a thorough MTD study first.[4] Review the MTD protocol and consider a more conservative dose-escalation scheme.
-
-
Possible Cause 2: Formulation Issues: The vehicle or formulation itself may be contributing to the toxicity.
-
Solution: Administer a "vehicle-only" control group to assess the toxicity of the formulation components. If the vehicle is toxic, a new, more biocompatible formulation must be developed.
-
-
Possible Cause 3: Rapid Administration: For intravenous injections, a rapid bolus can lead to acute toxicity due to a high transient plasma concentration (Cmax).
-
Solution: Consider administering the dose more slowly or using an infusion pump to control the rate of delivery.[5]
-
Problem 3: High variability in animal responses within the same treatment group.
-
Possible Cause 1: Inconsistent Dosing: Inaccuracies in dose preparation or administration can lead to significant variations in exposure.
-
Solution: Ensure that the dosing solution is homogenous and that each animal receives the correct volume relative to its body weight. Calibrate all equipment (pipettes, syringes) regularly.
-
-
Possible Cause 2: Biological Variability: Animals may have inherent differences in metabolism or sensitivity to the compound.
-
Solution: Increase the number of animals per group to improve statistical power.[3] Ensure that animals are age- and sex-matched and are sourced from a reliable vendor. Randomize animals into treatment groups to minimize bias.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
This table summarizes the key PK parameters following a single intravenous (IV) administration of 1 mg/kg this compound in rats.[3]
| Parameter | Symbol | Value | Unit |
| Maximal Plasma Concentration | Cmax | 7.8 | µmol/L |
| Half-life | t½ | 1.09 | hours |
| Normalized Clearance | Norm Cl | 0.23 | L/h/kg |
| Normalized Volume of Distribution | Norm Vz | 0.36 | L/kg |
Table 2: Example Dose Escalation Scheme for an MTD Study
This table provides a sample dosing schedule for a 14-day MTD study in mice. Doses should be adjusted based on preliminary in vitro cytotoxicity data and any existing literature.
| Cohort | Dose (mg/kg) | Number of Animals (n) | Dosing Schedule | Monitoring Period |
| 1 | 10 | 3-5 per sex | Daily for 5 days | 14 days |
| 2 | 25 | 3-5 per sex | Daily for 5 days | 14 days |
| 3 | 50 | 3-5 per sex | Daily for 5 days | 14 days |
| 4 | 100 | 3-5 per sex | Daily for 5 days | 14 days |
| Vehicle | 0 | 3-5 per sex | Daily for 5 days | 14 days |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Selection: Select a cohort of healthy, age- and sex-matched rodents (e.g., 8-10 week old C57BL/6 mice). Allow animals to acclimate for at least one week before the study begins.
-
Dose Selection: Based on in vitro IC50 values and literature on similar compounds, select a range of 4-5 doses. Include a vehicle-only control group.
-
Group Allocation: Randomly assign animals to dose cohorts (n=3-5 per sex per group is recommended).
-
Administration: Administer this compound or vehicle according to the planned route (e.g., IV, IP, PO) and schedule (e.g., once daily for 5 days). Dose volumes should be based on the most recent body weight measurement.
-
Monitoring:
-
Record body weights daily.
-
Perform clinical observations twice daily for signs of toxicity (lethargy, ruffled fur, etc.).
-
Monitor food and water consumption.
-
-
Endpoint Definition: The primary endpoint is the observation of dose-limiting toxicity (DLT). A DLT may be defined as >20% body weight loss, death, or severe clinical signs requiring euthanasia.
-
MTD Determination: The MTD is the highest dose at which no more than one animal in a cohort experiences a DLT and the mean body weight loss for the group is less than 15-20% and is reversible after treatment cessation.
Protocol 2: Pharmacokinetic (PK) Study Design
-
Animal Preparation: For studies requiring serial blood sampling, surgical cannulation (e.g., of the jugular vein) may be necessary.[9] House animals individually to prevent interference with the cannula.
-
Dose Administration: Administer a single, precise dose of this compound via the desired route (e.g., a single IV bolus). Record the exact time of administration.
-
Blood Sampling: Collect blood samples at predetermined time points into appropriate anticoagulant tubes (e.g., EDTA-coated). A typical sampling schedule for a compound with an expected short half-life might be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters like Cmax, AUC, t½, clearance, and volume of distribution.
Visualizations
Caption: Proposed signaling pathway for this compound in ERα-positive cells.
Caption: Experimental workflow for optimizing this compound dose for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative sub-chronic toxicity studies in rats of two indistinguishable herbal plants, Cynanchum wilfordii (Maxim.) Hemsley and Cynanchum auriculatum Royle ex Wight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Troubleshooting Off-Target Effects of CM-352
This technical support center provides guidance to researchers, scientists, and drug development professionals on identifying, understanding, and mitigating potential off-target effects of the kinase inhibitor CM-352. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target.[1] For kinase inhibitors such as this compound, which are designed to block the activity of a specific kinase, off-target binding can lead to the modulation of other signaling pathways. This is a significant concern as it can result in cellular toxicity, misleading experimental results, and potential adverse effects in clinical applications.[1][2] Early identification and mitigation of these effects are crucial for the development of safe and effective therapeutics.[3]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of this compound's primary target. Could this be an off-target effect?
A2: It is possible that the observed phenotype is due to off-target effects. To investigate this, consider the following experimental approaches:
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of the intended target kinase. If the on-target effects are rescued but the unexpected phenotype persists, it is likely an off-target effect.[1]
-
Knockdown/Knockout of the Intended Target: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the primary target. If the phenotype is still observed in the presence of this compound in these cells, it points towards an off-target mechanism.[3]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase as documented in scientific literature. Discrepancies may suggest the involvement of off-target interactions.[1]
Q3: My in vitro kinase assays show this compound to be highly selective, but I'm seeing significant toxicity in my cell-based assays or in vivo models. What could be the cause?
A3: Discrepancies between in vitro and in vivo results can arise from several factors:
-
Metabolites: The toxic effects observed in vivo might be caused by a metabolite of this compound and not the parent compound. Investigating the toxicity of metabolites after incubation with liver microsomes can provide insights.[3]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of this compound in specific tissues might reach levels that induce off-target effects not predicted by systemic plasma concentrations.[3]
-
Activation of Compensatory Signaling Pathways: Inhibition of the primary target by this compound may lead to the activation of alternative signaling pathways that result in toxicity. Western blotting can be used to probe for the activation of known compensatory pathways.[1]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Potential Cause | Suggested Action | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by this compound.[1]2. Compare the IC50 values for the primary target and any identified off-targets. | Identification of off-target kinases that may be responsible for the cytotoxic effects. |
| Compound precipitation | 1. Visually inspect the culture medium for any signs of precipitation.2. Test the solubility of this compound in the experimental buffer system. | Prevention of non-specific effects caused by compound precipitation. |
| Solvent toxicity | Use a vehicle control (e.g., DMSO) at the same concentration used for this compound to ensure the solvent is not causing the toxicity.[1] | Rule out the contribution of the solvent to the observed cytotoxicity. |
Issue 2: Inconsistent or unexpected experimental results.
| Potential Cause | Suggested Action | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to analyze the phosphorylation status of key proteins in related signaling pathways.2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1] | A clearer understanding of the cellular response to this compound, leading to more consistent and interpretable results.[1] |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in aqueous buffer, at 37°C).2. Use freshly prepared solutions for each experiment. | Ensures that the observed effects are due to the intact inhibitor and not its degradation products.[1] |
| Cell line-specific effects | Test this compound in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts.[1] | Distinguish between general off-target effects and those that are specific to a particular cell line.[1] |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against its primary target and several common off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.
| Kinase Target | IC50 (nM) | Selectivity Index (Off-target IC50 / On-target IC50) |
| Primary Target Kinase A | 15 | - |
| Off-Target Kinase 1 | 1,250 | 83.3 |
| Off-Target Kinase 2 | >10,000 | >666.7 |
| Off-Target Kinase 3 | 850 | 56.7 |
| Off-Target Kinase 4 | >10,000 | >666.7 |
| Off-Target Kinase 5 | 2,300 | 153.3 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol describes a common method for in vitro kinase profiling to determine the selectivity of this compound.
Materials:
-
Purified recombinant kinases (a broad panel).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[4]
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC₅₀.[4]
-
Allow the reaction to proceed for a specific time at an appropriate temperature.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.[4]
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.[4]
Protocol 2: Western Blotting for Compensatory Pathway Activation
This protocol can be used to assess the activation of compensatory signaling pathways, such as the JNK and ERK pathways, in response to this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane again and detect the signal using an ECL substrate.[1]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the treated samples to the vehicle control. A significant change in the phosphorylation of JNK or ERK would suggest the activation of compensatory pathways.[1]
Visualizations
Caption: Hypothetical signaling pathways for this compound on- and off-target effects.
References
CM-352 stability and storage best practices
Disclaimer: The information provided in this technical support center is for informational purposes only. "CM-352" is an ambiguous identifier, and the following content is based on publicly available information for various products and compounds that may share this designation. Always refer to the specific Safety Data Sheet (SDS) and product information provided by the manufacturer for accurate and detailed guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
The identifier "this compound" is associated with several different products, and it is crucial to identify the specific product you are working with. Based on available information, "this compound" could refer to:
-
A Chlorinated Polyethylene (CPE) Resin & Rubber: Used as a thermoplastic elastomer.
-
A model of Airsoft Shotgun.
-
A component in a pump system.
-
A protein (WA352) involved in cytoplasmic male sterility in rice. [1]
Without a specific chemical name or CAS number, it is impossible to provide precise information on stability and storage.
Q2: I have a chemical labeled "this compound". How should I store it?
Due to the ambiguity of the name, you must refer to the manufacturer's Safety Data Sheet (SDS) for specific storage instructions. However, general best practices for chemical storage should always be followed:
-
Keep containers tightly closed.
-
Store in a well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents. [2]
-
Avoid exposure to high temperatures and open flames.
For chlorinated polyethylene, it is noted to be stable at normal temperatures and storage conditions.
Q3: What are the potential hazards of working with materials labeled this compound?
Hazards are specific to the chemical composition. For chlorinated polyethylene, potential hazards include:
-
Skin irritation , especially with contact with hot polymer.
-
Eye irritation from polymer chips or dust.
-
Inhalation of vapors released during processing, which may include hydrogen chloride and carbon monoxide, can cause irritation to the eyes and respiratory tract.
Always wear appropriate personal protective equipment (PPE), including gloves and eye protection.[3] Ensure good ventilation or use a suitable respiratory protective device if inhalation of vapors or dust is a risk.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material Discoloration or Degradation | Exposure to high temperatures, light, or incompatible chemicals. | 1. Immediately move the material to a cool, dark, and dry storage location. 2. Review the SDS for information on incompatible materials and decomposition temperatures. 3. If degradation is suspected, do not use the material and consult with your safety officer for proper disposal procedures. |
| Inconsistent Experimental Results | Improper storage leading to degradation or contamination of the material. | 1. Verify that the storage conditions (temperature, humidity, light exposure) align with the manufacturer's recommendations. 2. Check for any signs of contamination in the storage container. 3. Use a fresh, properly stored batch of the material for subsequent experiments. |
| Difficulty in Handling (e.g., clumping of powder) | Absorption of moisture from the air. | 1. Ensure the container is always tightly sealed when not in use. 2. Store in a desiccator or a controlled low-humidity environment if the material is known to be hygroscopic. |
Experimental Protocols
Due to the varied nature of substances labeled "this compound," specific experimental protocols cannot be provided. For instance, the experimental workflow for studying the WA352 protein in rice would be vastly different from the quality control tests for chlorinated polyethylene.
Below is a generalized workflow for assessing the stability of a chemical compound.
General Stability Assessment Workflow
Caption: A generalized workflow for assessing the chemical stability of a compound.
Signaling Pathways
Without a specific bioactive molecule identified as "this compound," a relevant signaling pathway cannot be depicted. For example, if "this compound" were a hypothetical enzyme inhibitor, the diagram would illustrate the targeted enzyme and the downstream effects of its inhibition. If it were a ligand for a specific receptor, the diagram would show the receptor activation and subsequent intracellular signaling cascade.
For the WA352 protein in rice, the relevant pathway involves the ubiquitin-proteasome system.
Ubiquitin-Proteasome Degradation Pathway of WA352
Caption: The ubiquitin-proteasome pathway for the degradation of the WA352 protein in rice vegetative tissues.[1]
References
Refining CM-352 treatment protocols for better outcomes
Technical Support Center: CM-352 Treatment Protocols
Welcome to the technical support center for this compound, a novel cereblon E3 ligase modulating drug (CELMoD) designed to induce the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize experimental outcomes with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros and Aiolos.[1][2][3][4] The degradation of these transcription factors results in downstream effects, including the downregulation of c-Myc and IRF4, leading to anti-proliferative and pro-apoptotic effects in susceptible cancer cells, such as multiple myeloma.[2]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is expected to be most effective in hematopoietic cancer cell lines that are dependent on Ikaros and Aiolos for survival and proliferation. This includes, but is not limited to, multiple myeloma (MM) and certain types of B-cell lymphomas where these transcription factors are highly expressed and play a key oncogenic role.[3]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: For initial in vitro experiments, a dose-response study is recommended. A starting range of 0.1 nM to 10 µM is suggested to determine the optimal concentration for your specific cell line. It is crucial to include both positive and negative controls to validate the experimental setup.
Q4: How quickly can I expect to see degradation of Ikaros and Aiolos after this compound treatment?
A4: The degradation of Ikaros and Aiolos is a rapid process. Significant degradation can typically be observed within 2 to 4 hours of treatment when assessed by Western blot. Kinetic analyses have shown that the downregulation of these proteins precedes the subsequent downstream effects on c-Myc and IRF4.[2]
Q5: What are the potential mechanisms of resistance to this compound?
A5: Resistance to this compound can arise from several factors, including mutations in the CRBN gene that prevent drug binding, alterations in the ubiquitin-proteasome pathway, or the activation of alternative survival pathways that bypass the dependency on Ikaros and Aiolos.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Suboptimal or No Degradation of Ikaros/Aiolos
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration | Perform a dose-response experiment with a broader concentration range (e.g., 0.01 nM to 50 µM) to identify the optimal effective concentration for your cell line. |
| Cell Line Insensitivity | Confirm the expression of Ikaros, Aiolos, and Cereblon in your cell line via Western blot or qPCR. Cell lines with low or absent expression of these proteins will not respond to this compound. |
| Drug Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution. |
| Issues with Western Blot | Optimize your Western blot protocol. Ensure efficient protein transfer and use validated antibodies for Ikaros, Aiolos, and a reliable loading control. |
Issue 2: High Cellular Toxicity or Off-Target Effects
| Potential Cause | Recommended Solution |
| Excessively High Concentration | Lower the concentration of this compound. High concentrations can lead to off-target effects and general cellular toxicity. Refer to your dose-response curve to select a concentration that induces target degradation with minimal toxicity. |
| Prolonged Incubation Time | Reduce the incubation time. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) can help determine the earliest time point at which target degradation is observed, minimizing the duration of exposure. |
| Contamination of Cell Culture | Regularly test your cell cultures for mycoplasma and other contaminants, as these can affect cellular health and experimental outcomes. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture. |
| Inconsistent Seeding Density | Ensure that cells are seeded at the same density for all experiments, as confluency can impact cellular responses to treatment. |
| Reagent Variability | Use the same lot of this compound, antibodies, and other key reagents for a set of related experiments to minimize variability. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Ikaros/Aiolos Degradation
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for 4 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 72 hours.
-
Assay: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound binds to the CRBN E3 ligase complex, leading to the degradation of Ikaros and Aiolos.
Caption: A logical workflow to troubleshoot experiments with suboptimal degradation of target proteins.
References
- 1. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CM-352
This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a selective human estrogen receptor (ERα) partial agonist. Proper handling and experimental design are critical for obtaining reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective human estrogen receptor (ERα) partial agonist (ShERPA).[1] It functions by binding to ERα, leading to a conformational change in the receptor. This interaction recruits specific coactivators and triggers a rapid unfolded protein response (UPR) and apoptosis, which is the basis of its anti-cancer properties in certain breast cancer models.[2] Unlike full agonists, its partial agonism results in a distinct downstream signaling cascade.
Q2: In which cell lines is this compound expected to be effective?
A2: this compound is designed to be effective in estrogen receptor-positive (ER+) breast cancer cell lines. Its efficacy has been demonstrated in models of endocrine-resistant breast cancer.[2] It is not expected to be effective in ER-negative cell lines.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound should be dissolved in a suitable solvent such as DMSO to create a concentrated stock solution. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Q4: Why am I observing high variability in my IC50 values across experiments?
A4: Variability in IC50 values is a common issue in cell-based assays and can stem from several sources.[3][4] Key factors include inconsistencies in cell culture conditions (e.g., cell density, passage number), variations in reagent preparation, and differences in incubation times.[5] Routine cell line authentication and testing for contamination are crucial for reproducible results.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Lower-Than-Expected Potency or Efficacy
If this compound is not producing the expected level of growth inhibition or apoptosis, consider the following possibilities.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Degradation | 1. Prepare a fresh stock solution of this compound from powder. 2. Aliquot the new stock to avoid multiple freeze-thaw cycles. 3. Verify the final concentration of the compound in your assay medium. | A freshly prepared compound should restore the expected biological activity. |
| Suboptimal Cell Health | 1. Ensure cells are in the logarithmic growth phase at the time of treatment.[5] 2. Routinely test cultures for mycoplasma contamination.[5] 3. Use cells within a consistent, low passage number range.[5] | Healthy, actively dividing cells will provide a more consistent response to treatment. |
| Low ERα Expression | 1. Confirm the ERα expression status of your cell line via Western blot or qPCR. 2. If using a new cell line, validate its ERα positivity from a reliable source (e.g., ATCC). | This compound efficacy is dependent on the presence of its target, ERα. |
Issue 2: Inconsistent Western Blot Results for Target Engagement
If you are unable to consistently detect downstream signaling changes (e.g., UPR markers) after this compound treatment, follow these steps.
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Timepoint | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time for observing changes in downstream markers like CHOP or BiP. | Identification of the peak response time for the signaling pathway of interest. |
| Antibody Issues | 1. Validate your primary antibodies using positive and negative controls. 2. Ensure you are using the recommended antibody dilution and incubation conditions. | Crisp, specific bands at the correct molecular weight for your target proteins. |
| Lysate Preparation | 1. Prepare cell lysates on ice using a lysis buffer containing protease and phosphatase inhibitors. 2. Ensure complete cell lysis and determine protein concentration accurately before loading. | High-quality lysates will yield more reliable and reproducible Western blot data. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting & Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the treated plates for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of this compound action in ER+ cells.
Caption: Standard workflow for determining the IC50 of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. cellgs.com [cellgs.com]
- 5. promegaconnections.com [promegaconnections.com]
Technical Support Center: Mitigation of Potential TTC-352 Toxicity in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential toxicity associated with TTC-352 in cell culture experiments. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is TTC-352 and what is its mechanism of action?
A1: TTC-352 is an orally bioavailable selective human estrogen receptor (ER) α partial agonist (ShERPA).[1][2] In endocrine-resistant ER-positive breast cancer cells, TTC-352 acts as a weak estrogen mimic. Its binding to ERα leads to the recruitment of coactivators, which in turn triggers a rapid unfolded protein response (UPR) and subsequent apoptosis (programmed cell death).[1] This mechanism is central to its anti-tumor activity in tamoxifen-resistant breast cancer models.
Q2: What are the expected cytotoxic effects of TTC-352 in cell cultures?
A2: The primary cytotoxic effect of TTC-352 in sensitive cell lines is the induction of apoptosis. This is a direct consequence of its mechanism of action, which involves triggering the unfolded protein response (UPR). Researchers may observe classic signs of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation. The extent of cytotoxicity is dose-dependent and varies between different cell lines.
Q3: My cells are dying too rapidly after TTC-352 treatment. How can I reduce this toxicity?
A3: To mitigate excessive cell death, you can employ several strategies:
-
Dose Reduction: The most straightforward approach is to perform a dose-response experiment to identify the optimal concentration of TTC-352 that achieves the desired biological effect without causing overwhelming toxicity.
-
Apoptosis Inhibition: Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can block the execution phase of apoptosis and maintain cell viability. This allows for the study of upstream events in the TTC-352 signaling pathway.
-
ER Stress Alleviation: The use of chemical chaperones, such as 4-phenylbutyrate (B1260699) (PBA) or tauroursodeoxycholic acid (TUDCA), can help to alleviate the endoplasmic reticulum (ER) stress induced by the UPR. This may reduce the apoptotic signaling cascade.
Q4: Are there any known off-target effects of TTC-352?
A4: While TTC-352 is designed as a selective ERα partial agonist, high concentrations may lead to off-target effects, a common phenomenon with many small molecule inhibitors. A phase 1 clinical trial of TTC-352 in patients with metastatic breast cancer reported some grade 3 and 4 toxicities, including elevated liver enzymes, at higher doses. In cell culture, it is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death even at low TTC-352 concentrations. | The cell line is highly sensitive to TTC-352-induced apoptosis. | Perform a detailed time-course and dose-response experiment to find a suitable experimental window. Consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK to investigate non-apoptotic effects. |
| Inconsistent results between experiments. | Variations in cell density, passage number, or reagent preparation. | Standardize your cell culture conditions, including seeding density and passage number. Prepare fresh dilutions of TTC-352 and other reagents for each experiment from a validated stock solution. |
| Unexpected morphological changes in cells not related to apoptosis. | Potential off-target effects or cellular stress responses other than the UPR. | Use molecular probes to investigate other cellular stress pathways (e.g., oxidative stress). Lower the concentration of TTC-352 and/or reduce the treatment duration. |
| TTC-352 does not induce apoptosis in my cell line. | The cell line may be resistant to TTC-352. This could be due to a lack of ERα expression or alterations in the UPR or apoptotic signaling pathways. | Confirm ERα expression in your cell line using Western blot or qPCR. Test a positive control cell line known to be sensitive to TTC-352. |
Quantitative Data Summary
The following table summarizes the effective concentrations of TTC-352 in various breast cancer cell lines as reported in the literature. It is important to note that the effect of TTC-352 can be either proliferative or inhibitory depending on the cell line and its acquired resistance mechanisms. For instance, in some estrogen-dependent cell lines, TTC-352 can stimulate growth at certain concentrations, while in endocrine-resistant lines, it induces apoptosis.
| Cell Line | Description | Effect of 1 µM TTC-352 |
| MCF-7:WS8 | Wild-type, estrogen-dependent | Maximal cellular growth |
| T47D:A18 | Estrogen-dependent, mutant p53 | Maximal cellular growth |
| BT-474 | Estrogen-dependent, HER2-positive | Maximal cellular growth |
| ZR-75-1 | Estrogen-dependent, luminal A | Maximal cellular growth |
| MCF-7:5C | Estrogen-independent, apoptotic phenotype | Maximal cellular death |
| MCF-7:2A | Estrogen-independent, anti-hormone-sensitive | Maximal cellular death |
| MCF-7:RAL | Raloxifene-resistant, estrogen-independent | Maximal cellular death |
Data extracted from Abderrahman et al., Mol Cancer Ther, 2021.
Key Experimental Protocols
Protocol 1: Assessment of TTC-352 Cytotoxicity using MTT Assay
Objective: To determine the dose-dependent effect of TTC-352 on cell viability.
Materials:
-
Target cell line
-
Complete culture medium
-
TTC-352 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of TTC-352 in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of TTC-352. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
Protocol 2: Mitigation of TTC-352-induced Apoptosis with Z-VAD-FMK
Objective: To inhibit caspase-dependent apoptosis induced by TTC-352.
Materials:
-
Target cell line
-
Complete culture medium
-
TTC-352 stock solution
-
Z-VAD-FMK stock solution (e.g., 20 mM in DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Pre-treat the cells with Z-VAD-FMK at a final concentration of 20-50 µM for 1-2 hours.
-
Add TTC-352 at the desired concentration to the wells. Include controls for no treatment, TTC-352 alone, and Z-VAD-FMK alone.
-
Incubate for the desired time period.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Visualizations
Caption: TTC-352 binds to ERα, leading to the induction of the UPR and apoptosis.
Caption: Workflow for testing agents that mitigate TTC-352 toxicity.
References
Improving the bioavailability of CM-352 for research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of the novel research compound, CM-352.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main properties?
This compound is a synthetic small molecule inhibitor of the novel kinase, Target Kinase 1 (TK1). Its poor aqueous solubility and moderate permeability are the primary challenges affecting its oral bioavailability. Key physicochemical properties are summarized below.
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 450.5 g/mol | Moderate size, may not be a primary barrier to absorption. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility is a major limiting factor for dissolution and subsequent absorption. |
| LogP | 4.2 | High lipophilicity suggests good membrane permeability but contributes to poor aqueous solubility. |
| BCS Classification (Predicted) | Class II/IV | Suggests low solubility and potentially low permeability are the main hurdles. |
Q2: My in vivo experiments with this compound show low and variable plasma concentrations. What are the likely causes?
Low and variable plasma concentrations of this compound are common issues stemming from its poor bioavailability. The primary contributing factors include:
-
Poor Dissolution: Due to its low aqueous solubility, this compound may not adequately dissolve in gastrointestinal fluids, limiting the amount of drug available for absorption.[1][2]
-
First-Pass Metabolism: Pre-systemic metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation.[3]
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the gut lumen.
Q3: What are the recommended starting points for improving the oral bioavailability of this compound?
For a Biopharmaceutics Classification System (BCS) Class II or IV compound like this compound, the initial focus should be on enhancing its solubility and dissolution rate.[4] Recommended starting points include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[4][5][6]
-
Formulation with Solubilizing Excipients: Using surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of this compound in the gastrointestinal tract.[1][7]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[5][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low drug exposure in pharmacokinetic (PK) studies. | Poor dissolution of the crystalline form of this compound. | 1. Micronization/Nanonization: Reduce the particle size of the drug substance. 2. Amorphous Solid Dispersion: Prepare an amorphous form of this compound with a polymer to improve solubility.[5] 3. Lipid-Based Formulation: Formulate this compound as a solution or suspension in a lipid-based vehicle.[8] |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution and absorption; potential food effects. | 1. Develop a robust formulation: A self-emulsifying drug delivery system (SEDDS) can reduce variability.[1] 2. Standardize feeding protocols: Administer this compound in a consistent manner with respect to food intake. |
| Evidence of high first-pass metabolism. | Significant metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and liver. | 1. Co-administration with a CYP3A4 inhibitor: In preclinical studies, consider co-dosing with a known inhibitor (e.g., ritonavir) to assess the impact of first-pass metabolism. 2. Prodrug approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and releases the active compound systemically.[2] |
| Poor brain penetration in CNS-targeted studies. | Active efflux by transporters at the blood-brain barrier (e.g., P-gp). | 1. Co-administration with a P-gp inhibitor: Use a P-gp inhibitor (e.g., verapamil) in preclinical models to confirm P-gp mediated efflux. 2. Formulation with permeation enhancers: Investigate the use of excipients that can transiently modulate tight junctions or inhibit efflux transporters. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
Objective: To increase the dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound powder
-
Mortar and pestle or jet mill
-
0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water
-
Probe sonicator
Procedure:
-
Weigh the desired amount of this compound.
-
If using a mortar and pestle, grind the this compound powder for 15-20 minutes to reduce particle size. For larger quantities, use a jet mill according to the manufacturer's instructions.
-
Prepare a 0.5% HPMC solution by dissolving HPMC in deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Gradually add the micronized this compound powder to the HPMC solution while vortexing to create a slurry.
-
Sonicate the suspension using a probe sonicator for 5-10 minutes on ice to ensure homogeneity and prevent agglomeration.
-
Visually inspect the suspension for any large particles. The final formulation should be a uniform, milky suspension.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to enhance its solubility and absorption.
Materials:
-
This compound
-
Caprylic/capric triglycerides (e.g., Miglyol® 812)
-
Polyoxyl 35 castor oil (e.g., Kolliphor® EL)
-
Polyglyceryl-3 dioleate (e.g., Plurol® Oleique CC 497)
-
Glass vials
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components for the SEDDS formulation.
-
Based on solubility data, prepare the SEDDS vehicle by mixing the selected oil, surfactant, and co-solvent in the desired ratio (e.g., 40% oil, 40% surfactant, 20% co-solvent).
-
Add the appropriate amount of this compound to the SEDDS vehicle to achieve the target concentration.
-
Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until the this compound is completely dissolved.
-
The resulting formulation should be a clear, yellowish, oily liquid.
-
To test the self-emulsification properties, add one drop of the SEDDS formulation to 100 mL of water and observe the formation of a fine emulsion.
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Proposed signaling pathway for this compound's mechanism of action.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. upm-inc.com [upm-inc.com]
Technical Support Center: Overcoming Challenges in CM-352 and TTC-352 Experimental Design
Welcome to the technical support center for CM-352 and TTC-352 experimental design. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of working with these compounds.
Section 1: this compound - A Novel Antihemorrhagic Agent
This compound is a potent matrix metalloproteinase (MMP) inhibitor with significant anti-fibrinolytic activity, showing promise as a therapeutic agent for the acute treatment of bleeding.[1][2][3] It has been demonstrated to be effective in reducing hemorrhage in preclinical models.[4][5]
Frequently Asked Questions (FAQs) for this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-3 and MMP-10, with IC50 values of 15 nM and 12 nM, respectively.[3] By inhibiting these MMPs, which are involved in the dissolution of fibrin (B1330869) thrombi, this compound exhibits potent anti-fibrinolytic activity.[1][6] This novel mechanism defines a new class of antihemorrhagic agents that do not directly interfere with normal hemostatic function.[1]
Q2: In which experimental models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in rodent models of intracerebral hemorrhage (ICH), specifically the collagenase-induced ICH model in both rats and mice.[4][5] It has been shown to reduce hematoma volume and improve neurological outcomes.[4] Additionally, it has been effective in reducing blood loss in a murine hepatectomy model and a tail-bleeding model.[1][7]
Q3: What are the key advantages of this compound over existing anti-fibrinolytic agents like tranexamic acid (TXA)?
A3: In preclinical studies, this compound was found to be significantly more potent than tranexamic acid. For instance, in a mouse tail-bleeding model, this compound was effective at a 30,000 times lower dose than TXA.[1] Furthermore, in a severe bleeding model (murine hepatectomy), this compound significantly reduced blood loss where TXA was ineffective.[7]
Q4: Does this compound have any off-target effects I should be aware of?
A4: Preclinical safety profiling of this compound has shown an optimal pharmacokinetic and safety profile with no evidence of thrombosis or coagulation impairment.[1] It is described as a pan-MMP inhibitor at higher concentrations, showing significant inhibition of a range of MMPs beyond MMP-3 and MMP-10.[6] Researchers should consider this broader MMP inhibition in their experimental design and interpretation.
Troubleshooting Guide for this compound Experiments
Issue 1: High Variability in Thromboelastometry (TEG/ROTEM) Results
-
Potential Cause 1: Pre-analytical Errors. Improper sample handling, such as delays in testing, incorrect blood withdrawal techniques (e.g., from an underfilled citrated vial), or excessive shaking during transport, can lead to inaccurate and variable results.[8]
-
Troubleshooting Steps:
-
Ensure immediate analysis of blood samples after collection.
-
Use correct blood-to-anticoagulant ratios.
-
Handle samples gently to prevent hemolysis or partial coagulation.[8]
-
Verify instrument and reagent quality control before each experiment.
-
-
Potential Cause 2: Reagent and Instrument Issues. Incorrect reagent preparation or instrument malfunction can lead to erroneous readings.
-
Troubleshooting Steps:
-
Strictly follow the manufacturer's instructions for reagent reconstitution and handling.
-
Perform regular calibration and maintenance of the thromboelastography equipment.
-
Consult with a coagulation expert or the instrument manufacturer if issues persist.[9]
-
Issue 2: Inconsistent Hematoma Volume in Collagenase-Induced ICH Model
-
Potential Cause 1: Variability in Collagenase Injection. The volume and rate of collagenase injection are critical for creating a consistent hemorrhage.[1][4]
-
Troubleshooting Steps:
-
Potential Cause 2: Animal-to-Animal Variation. Biological variability among animals can contribute to differences in hemorrhage size.
-
Troubleshooting Steps:
-
Use a sufficient number of animals per group to ensure statistical power.
-
Randomize animals into treatment and control groups.
-
Ensure consistent animal age, weight, and strain across all experimental groups.
-
Experimental Protocols for this compound
Protocol 1: Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats
-
Anesthesia and Stereotactic Surgery: Anesthetize the rat (e.g., with ketamine/xylazine) and fix it in a stereotactic frame.[2]
-
Craniotomy: Make a midline incision on the scalp and drill a small burr hole over the striatum at specific stereotactic coordinates (e.g., 0.2 mm posterior to bregma, 3.0 mm lateral to midline).[2]
-
Collagenase Injection: Slowly infuse collagenase type IV (e.g., 0.25 IU in 1 μl of saline) into the striatum at a depth of 5-6 mm below the skull surface over 5 minutes.[1][2][4]
-
Needle Retention and Closure: Leave the needle in place for 5-7 minutes post-injection before slowly withdrawing it. Seal the burr hole with bone wax and suture the incision.[1][2]
-
This compound Administration: Administer this compound or vehicle intravenously at the desired time point (e.g., 1 hour post-ICH).
-
Outcome Assessment: Evaluate hematoma volume using MRI at various time points (e.g., 3h, 24h, 14d) and assess neurological deficits using behavioral tests like the Bederson score or cylinder test.
Protocol 2: Thromboelastometry (ROTEM) for Fibrinolysis Assessment
-
Sample Preparation: Collect whole blood into citrated tubes.
-
Assay Setup: Perform the ROTEM analysis using specific tests such as EXTEM (extrinsic pathway) and APTEM (to assess fibrinolysis by comparing with EXTEM).[10] The APTEM test includes aprotinin, an anti-fibrinolytic agent.
-
Data Acquisition: The instrument measures changes in viscoelasticity as the blood clots and then lyses. Key parameters to monitor are Clotting Time (CT), Clot Formation Time (CFT), Maximum Clot Firmness (MCF), and Lysis Index (LI).[11]
-
Interpretation: An increased lysis index in the EXTEM assay that is corrected in the APTEM assay indicates hyperfibrinolysis. The effect of this compound would be observed as a reduction in the lysis index.
Quantitative Data for this compound
| Experimental Model | Treatment | Outcome Measure | Result |
| Collagenase-Induced ICH in Mice [5] | This compound vs. Saline | Hematoma Volume Reduction | 34.4% reduction (p < 0.05) |
| Rivaroxaban-Associated ICH in Mice [5][12] | This compound vs. Saline | Hematoma Volume Reduction | 64% reduction (p < 0.001) |
| Rivaroxaban-Associated ICH in Mice [5][12] | Prothrombin Complex Concentrate (PCC) vs. Saline | Hematoma Volume Reduction | 46% reduction (p < 0.01) |
| Collagenase-Induced ICH in Rats [13] | This compound (early admin.) vs. Control | Hematoma Expansion Reduction (at 3h) | 35% reduction (p < 0.05) |
| Collagenase-Induced ICH in Rats [13] | This compound (early admin.) vs. Control | Hematoma Expansion Reduction (at 24h) | 56% reduction (p < 0.01) |
| Collagenase-Induced ICH in Rats [13] | This compound (late admin.) vs. Control | Hematoma Expansion Reduction (at 5h) | 62% reduction (p < 0.01) |
| Murine Tail Bleeding Model [7] | This compound (10 μg/kg) | Bleeding Time Reduction | 89% |
| Murine Tail Bleeding Model [7] | This compound (10 μg/kg) | Blood Loss Reduction | 61% |
Signaling Pathway Visualization for this compound
Caption: Simplified signaling pathway of this compound's inhibitory effect on MMP-10-mediated fibrinolysis.
Section 2: TTC-352 - A Novel Therapy for Endocrine-Resistant Breast Cancer
TTC-352 is a selective human estrogen receptor partial agonist (ShERPA) designed to treat metastatic estrogen receptor-positive (ER+) breast cancers that have developed resistance to standard endocrine therapies.[14] It mimics the tumor-regressive effects of estradiol (B170435) but is predicted to have a better side-effect profile.[14][15]
Frequently Asked Questions (FAQs) for TTC-352
Q1: What is the mechanism of action of TTC-352?
A1: TTC-352 acts as a partial agonist of the estrogen receptor-alpha (ERα).[16] Its binding to ERα triggers a rapid induction of the unfolded protein response (UPR) and apoptosis in endocrine-resistant breast cancer cells.[17][18] This is a distinct mechanism from traditional endocrine therapies like tamoxifen.[15]
Q2: Why is TTC-352 effective in tamoxifen-resistant breast cancer?
A2: Tamoxifen resistance is sometimes associated with the overexpression of Protein Kinase C alpha (PKCα).[1] Preclinical studies suggest that PKCα expression may predict a positive response to estrogen mimics like TTC-352.[15][16] The mechanism of TTC-352 is different from that of tamoxifen, allowing it to be effective in cancers that have become resistant to standard therapies.[15]
Q3: What are the main cellular effects of TTC-352 treatment?
A3: TTC-352 has been shown to inhibit the growth of ER+ breast cancer cells.[16] It induces tumor regression and causes the exit of ERα from the nucleus to extranuclear sites.[16] Furthermore, it triggers the unfolded protein response (UPR) and apoptosis.[17][18]
Q4: What has been observed in clinical trials with TTC-352?
A4: A Phase 1 clinical trial of TTC-352 in patients with metastatic breast cancer that had progressed on endocrine therapy showed that the drug is safe and well-tolerated.[14][19][20] The trial also demonstrated encouraging signs of anti-tumor activity in this heavily pretreated patient population.[14][19]
Troubleshooting Guide for TTC-352 Experiments
Issue 1: Inconsistent Results in MTT/Cell Viability Assays
-
Potential Cause 1: Interference of TTC-352 with the MTT Reagent. Some chemical compounds can directly reduce the MTT reagent, leading to false-positive results (i.e., an apparent increase in cell viability).[21]
-
Troubleshooting Steps:
-
Perform a cell-free control experiment by adding TTC-352 to the culture medium with the MTT reagent but without cells. If a color change occurs, TTC-352 is interfering with the assay.
-
If interference is confirmed, consider using an alternative cell viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) release assay.[21]
-
-
Potential Cause 2: Incomplete Solubilization of Formazan (B1609692) Crystals. The purple formazan crystals produced in the MTT assay must be fully dissolved for accurate absorbance readings.[12]
-
Troubleshooting Steps:
-
Ensure a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol) is added.[12]
-
Mix thoroughly after adding the solvent, for example, by using an orbital shaker.
-
Visually inspect the wells under a microscope to confirm complete dissolution of the crystals before reading the plate.
-
Issue 2: Difficulty in Detecting Changes in PKCα Phosphorylation by Western Blot
-
Potential Cause 1: Suboptimal Protein Lysate Preparation. Preservation of protein phosphorylation is critical and can be lost due to phosphatase activity during sample preparation.
-
Troubleshooting Steps:
-
Potential Cause 2: Low Abundance of Phosphorylated PKCα. The phosphorylated form of a protein can be transient and present at low levels.
-
Troubleshooting Steps:
-
Ensure you are stimulating the cells appropriately to induce PKCα activation before lysis (if required by the experimental design).
-
Load a higher amount of total protein onto the gel (e.g., 30-50 µg).
-
Use a highly sensitive and specific primary antibody for phosphorylated PKCα.
-
Optimize the antibody incubation times and concentrations.
-
Experimental Protocols for TTC-352
Protocol 1: MTT Cell Viability Assay
-
Cell Plating: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TTC-352 Treatment: Replace the medium with fresh medium containing various concentrations of TTC-352 (and appropriate vehicle controls). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[23]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF/acetic acid) to each well and mix thoroughly to dissolve the formazan crystals.[24][25]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[23]
Protocol 2: Western Blot for PKCα Expression and Phosphorylation
-
Protein Lysate Preparation: After treatment with TTC-352, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[18][22]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using a CCD imager.[26]
Quantitative Data for TTC-352
| Trial/Study | Patient Population | Dose Levels Tested | Key Findings |
| Phase 1 Clinical Trial (NCT03201913) [15][19] | 15 patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy | Five dose levels, up to 180 mg twice daily | No dose-limiting toxicity observed. Median Progression-Free Survival (PFS) was 58 days. |
| Phase 1 Clinical Trial (NCT03201913) [19] | 15 patients with metastatic breast cancer | Adverse Events | Grade 3 toxicities included asymptomatic pulmonary embolism, diarrhea, and elevated liver enzymes. One Grade 4 toxicity of elevated GGT. |
| Preclinical Studies [16] | Tamoxifen-resistant breast cancer xenografts | Not specified | TTC-352 causes complete tumor regression. |
Signaling Pathway Visualization for TTC-352
Caption: Interplay of TTC-352 with Estrogen Receptor and PKCα signaling in endocrine-resistant breast cancer.
References
- 1. A Rat Model of Intracerebral Hemorrhage Induced by Collagenase IV [bio-protocol.org]
- 2. The Rat Collagenase-Induced ICH Model [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. A Rat Model of Intracerebral Hemorrhage Induced by Collagenase IV [en.bio-protocol.org]
- 5. Global Tests of Fibrinolysis [practical-haemostasis.com]
- 6. Matrix Metalloproteinase-10 in Kidney Injury Repair and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the potential sources of diagnostic errors in (classic) thromboelastography curve interpretation and preventive measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thromboelastography | HE [hematology.mlsascp.com]
- 10. Relationship Between Severity of Fibrinolysis Based on Rotational Thromboelastometry and Conventional Fibrinolysis Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ttconcology.com [ttconcology.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. broadpharm.com [broadpharm.com]
- 26. bio-rad.com [bio-rad.com]
Technical Support Center: TTC-352 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves with TTC-352. As "CM-352" did not yield specific search results, this guide focuses on TTC-352, a selective human estrogen receptor (ER) α partial agonist investigated for the treatment of endocrine-resistant breast cancer.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is TTC-352 and what is its mechanism of action?
TTC-352 is an orally bioavailable selective human ERα partial agonist (ShERPA).[2][3] It is designed to mimic the effects of estradiol (B170435) (E2) in causing tumor regression in endocrine-resistant breast cancer.[3] Its mechanism of action involves binding to the estrogen receptor-alpha (ERα), which triggers a rapid ERα-induced unfolded protein response (UPR) and subsequently leads to apoptosis (programmed cell death) in cancer cells.[4][5][6] The benzothiophene (B83047) scaffold of TTC-352 allows for a crucial hydrogen bond with Glu353 in the ERα ligand-binding domain, which helps to seal the domain and recruit coactivators necessary for its anticancer effects.[4][5]
Q2: Which cell lines are suitable for TTC-352 dose-response experiments?
TTC-352 has shown efficacy in various ER-positive breast cancer cell lines, including those that have developed resistance to other endocrine therapies like tamoxifen.[3][5] Suitable cell lines include:
-
MCF-7:WS8 (estrogen-dependent)[5]
-
T47D:A18 (estrogen-dependent, mutant p53)[5]
-
BT-474 (HER2-positive, luminal B)[5]
-
Endocrine-resistant cell lines such as MCF-7:5C, MCF-7:2A, and MCF-7:RAL.[5]
Q3: What is the expected outcome of TTC-352 treatment on ERα protein levels?
Similar to estradiol (E2), TTC-352 has been shown to down-regulate the protein levels of ERα in several breast cancer cell lines after 72 hours of treatment.[5]
Q4: How does TTC-352's activity compare to other ER modulators?
TTC-352 acts as a weak full agonist of ERα.[4][5] Its transcriptional activity on estrogen-responsive genes like TFF1 and GREB1 is comparable to that of E2.[5] This is in contrast to partial agonists like BPTPE, which show a reduced induction of these genes.[5]
Experimental Protocols & Data Presentation
General Protocol for Cell Viability Assay
This protocol provides a general framework for assessing the dose-response of TTC-352 in ER+ breast cancer cell lines using a tetrazolium-based assay (e.g., MTT) or a resazurin-based assay.
Experimental Workflow Diagram
Caption: Workflow for TTC-352 cell viability assay.
Materials:
-
ER+ breast cancer cell line of choice
-
Complete growth medium
-
TTC-352
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or resazurin)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in their recommended complete growth medium.
-
Harvest and perform a cell count, ensuring cell viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (see Troubleshooting section). Allow cells to adhere for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of TTC-352 in complete growth medium. It is advisable to perform a wide range of concentrations in initial experiments (e.g., 1 nM to 10 µM).
-
Remove the existing medium from the wells and add the medium containing the different concentrations of TTC-352. Include wells with vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours. Then, add 100 µL of solubilization solution and mix thoroughly.[8]
-
For Resazurin (B115843) assay: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours.[8]
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the log of the TTC-352 concentration to generate a dose-response curve.
-
Calculate the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic curve).
-
Recommended Experimental Parameters
| Parameter | Recommendation | Rationale/Reference |
| Cell Lines | MCF-7:WS8, T47D:A18, BT-474, ZR-75-1, MCF-7:5C | Demonstrated sensitivity to TTC-352.[5] |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Should be optimized for logarithmic growth over the assay period.[9] |
| TTC-352 Concentration Range | 10⁻¹⁰ M to 10⁻⁵ M (initial screen) | To capture the full sigmoidal dose-response.[10] |
| Incubation Time | 72 hours | Allows for observation of effects on cell viability and ERα protein levels.[5] |
| Vehicle Control | DMSO (final concentration < 0.5%) | Common solvent for compounds like TTC-352; high concentrations can be toxic.[11] |
| Viability Assay | MTT, XTT, WST-1, Resazurin, CellTiter-Glo | Standard methods for assessing cell viability.[8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate; fill them with sterile PBS or medium to reduce evaporation.[12] |
| No dose-response observed | - Incorrect concentration range- Cell line is resistant- Compound instability or precipitation | - Perform a wider range of concentrations.- Confirm the ERα status of your cell line.- Prepare fresh stock solutions of TTC-352 and check for precipitation at the highest concentrations. |
| U-shaped dose-response curve | - Compound precipitation at high concentrations interfering with optical readings.- Direct chemical interaction of TTC-352 with the assay reagent. | - Visually inspect wells for precipitate.- Perform a cell-free control experiment to check for direct interaction between TTC-352 and the assay reagent.[13] |
| IC50 values are not reproducible | - Variation in cell health and passage number- Inconsistent incubation times- Differences in assay reagents or protocols | - Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.- Strictly adhere to the same incubation times for all experiments.- Standardize all reagents and protocols across experiments. |
Signaling Pathway
TTC-352 Induced Apoptosis via ERα and the Unfolded Protein Response
TTC-352, as an ERα agonist, initiates a signaling cascade that leads to the unfolded protein response (UPR) and ultimately apoptosis. This pathway is a key mechanism for its anti-cancer activity in endocrine-resistant breast cancer.
Caption: TTC-352 activates ERα, leading to the UPR and apoptosis.
References
- 1. today.uic.edu [today.uic.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of CM-352 and Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor CM-352 with other notable MMP inhibitors. The information is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.
Introduction to Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for physiological processes like tissue remodeling and wound healing, their overexpression is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. This has led to the development of MMP inhibitors (MMPIs) as potential therapeutic agents.
The development of MMPIs has been challenging. Early broad-spectrum inhibitors, such as Batimastat (B1663600) and Marimastat, showed promise in preclinical studies but ultimately failed in clinical trials due to a lack of efficacy and significant side effects, most notably musculoskeletal syndrome.[1] These setbacks were largely attributed to a lack of selectivity, as some MMPs have protective roles, and inhibiting them can be detrimental.[1] This has shifted the focus towards developing more selective and potent inhibitors with improved pharmacokinetic profiles.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of MMP inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the IC50 values of this compound and other well-characterized MMP inhibitors against a panel of MMPs.
Table 1: IC50 Values (nM) of this compound and Broad-Spectrum MMP Inhibitors
| MMP Isoform | This compound | Batimastat (BB-94) | Marimastat (BB-2516) | Prinomastat (AG3340) |
| MMP-1 (Collagenase-1) | >93% inhibition at 10 µM | 3[1][2][3][4] | 5[5][6][7][8] | 79[9][10] |
| MMP-2 (Gelatinase-A) | >93% inhibition at 10 µM | 4[1][2][3][4] | 6[5][6][7][8] | Ki = 0.05 nM[9] |
| MMP-3 (Stromelysin-1) | 15[11] | 20[1][2][3][4] | 200 | 6.3[9][10] |
| MMP-7 (Matrilysin) | >73% inhibition at 10 µM | 6[1][2][3][4] | 13[5][6][7][8] | - |
| MMP-8 (Collagenase-2) | >93% inhibition at 10 µM | 10[2] | - | - |
| MMP-9 (Gelatinase-B) | >93% inhibition at 10 µM | 4[1][2][3][4] | 3[5][6][7][8] | 5.0[9][10] |
| MMP-10 (Stromelysin-2) | 12[11] | - | - | - |
| MMP-12 (Metalloelastase) | >93% inhibition at 10 µM | < 5 nM | - | - |
| MMP-13 (Collagenase-3) | >93% inhibition at 10 µM | - | 0.74 | Ki = 0.03 nM[9] |
| MMP-14 (MT1-MMP) | >93% inhibition at 10 µM | - | 9[5][6][7][8] | - |
| MMP-20 (Enamelysin) | >93% inhibition at 10 µM | - | - | - |
Data for this compound is presented as percent inhibition at a fixed concentration as specific IC50 values for all MMPs are not publicly available.
This compound demonstrates potent inhibition of MMP-3 and MMP-10 with IC50 values in the low nanomolar range.[11] At a concentration of 10 µM, it acts as a pan-MMP inhibitor, showing significant inhibition against a broad range of MMPs.[12] In comparison, first-generation inhibitors like Batimastat and Marimastat also exhibit broad-spectrum activity with low nanomolar IC50 values against several MMPs.[1][2][3][4][5][6][7][8] Prinomastat shows potent inhibition against MMP-2, -3, -9, and -13.[9][10]
Signaling Pathways and Mechanisms of Action
MMP inhibitors exert their effects not only by preventing ECM degradation but also by modulating intracellular signaling pathways that control cell proliferation, survival, and migration.
Batimastat has been shown to influence the MAPK/ERK and PI3K/Akt signaling pathways.[9] In some cancer cell lines, it can lead to an increase in ERK1/2 phosphorylation, which can, in some contexts, promote apoptosis.[9][13]
MMP-9 inhibition has been linked to the downregulation of the NF-κB signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of MMP-9 can prevent the activation of NF-κB, leading to increased apoptosis in tumor cells.[7][14]
MMP-14 (MT1-MMP), a membrane-bound MMP, plays a crucial role in cancer cell invasion and migration. Its activity can lead to the activation of downstream signaling molecules, including ERK1/2 and Akt, through interactions with cell surface proteins like CD44 and subsequent EGFR phosphorylation.[3][15]
Below are diagrams illustrating these signaling pathways and the points of intervention by MMP inhibitors.
Caption: Interplay of MMP inhibitors, MMPs, and key signaling pathways.
Experimental Protocols
Accurate assessment of MMP inhibitor activity is critical for their development and characterization. Below are detailed methodologies for common assays used to evaluate MMP inhibition.
Fluorometric MMP Inhibition Assay
This assay provides a quantitative measure of MMP activity and inhibition in a high-throughput format.
Principle: The assay utilizes a quenched fluorogenic peptide substrate. In its intact form, the fluorescence of a fluorophore is suppressed by a quencher molecule. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory activity of a compound is determined by its ability to prevent this cleavage.[16]
Materials:
-
96-well black microplates
-
Fluorometric microplate reader
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., NNGH)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and a known control inhibitor in assay buffer. The final concentration of solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted MMP enzyme to each well. Then, add the serially diluted test inhibitor, control inhibitor, or vehicle control to the respective wells. Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: To initiate the enzymatic reaction, add the fluorogenic MMP substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca-based substrates) at 37°C.[8] Readings are typically taken every 1-5 minutes for 30-60 minutes.
-
Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a fluorometric MMP inhibition assay.
Gelatin Zymography
Gelatin zymography is a widely used technique to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.
Principle: This technique involves separating proteins under non-reducing conditions on a polyacrylamide gel that has been co-polymerized with gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their enzymatic activity. The gel is then incubated in a developing buffer, during which the gelatinases digest the gelatin in their vicinity. Finally, the gel is stained with Coomassie Blue, and areas of gelatinolytic activity appear as clear bands against a dark blue background.[2][17]
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel solution containing 0.1% gelatin
-
Non-reducing sample buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in dH2O)
-
Biological samples (e.g., conditioned cell culture media, tissue extracts)
Procedure:
-
Sample Preparation: Mix the protein samples with non-reducing SDS sample buffer. Do not heat the samples, as this can irreversibly denature the MMPs.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer with gentle agitation for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in the developing buffer at 37°C for 12-48 hours. The incubation time will depend on the abundance of MMPs in the samples.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes, followed by destaining until clear bands on a blue background are visible.
-
Analysis: The clear bands represent areas of gelatinolytic activity. The molecular weight of the active MMPs can be estimated by running a pre-stained protein ladder in parallel. Both the pro- and active forms of MMP-2 and MMP-9 can often be distinguished.
Caption: Workflow for gelatin zymography.
Western Blotting for Signaling Proteins
Western blotting can be used to assess the effect of MMP inhibitors on the phosphorylation status of key signaling proteins like ERK and Akt.
Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and then uses specific antibodies to detect the target proteins (e.g., phosphorylated ERK and total ERK).
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the MMP inhibitor for the desired time, then lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total ERK) and a loading control (e.g., β-actin or GAPDH).[18]
Conclusion
This compound is a potent MMP inhibitor with a broad-spectrum activity profile at higher concentrations. Its specific potent inhibition of MMP-3 and MMP-10 may offer advantages in certain therapeutic contexts. The failure of early broad-spectrum MMP inhibitors in clinical trials underscores the importance of understanding the specific roles of different MMPs in disease progression and the necessity of developing more selective inhibitors. The experimental protocols provided in this guide offer standardized methods for the in-vitro characterization and comparison of this compound and other MMP inhibitors, which is essential for advancing the field of MMP-targeted therapies. Further investigation into the in-vivo efficacy and safety profiles of these compounds is crucial for their clinical translation.
References
- 1. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelatin zymography protocol | Abcam [abcam.com]
- 3. Inhibition of Matrix Metalloproteinase 14 (MMP-14)-mediated Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - How the matrix metalloproteinase MMP14 contributes to the progression of colorectal cancer [jci.org]
- 7. MMP-9 Inhibition Downregulates Radiation-induced NF-κ Activity Leading to Apoptosis in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthetic metalloproteinase inhibitor batimastat suppresses injury-induced phosphorylation of MAP kinase ERK1/ERK2 and phenotypic modification of arterial smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix Metalloproteinase-9 (MMP-9) induced disruption of intestinal epithelial tight junction barrier is mediated by NF-κB activation | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. researchgate.net [researchgate.net]
Validating the Inhibitory Efficacy of CM-352 on MMP-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CM-352, a potent Matrix Metalloproteinase (MMP) inhibitor, with other established MMP inhibitors. The focus is on its inhibitory effect on MMP-10, a key enzyme implicated in tissue remodeling, inflammation, and cancer progression. This document presents supporting experimental data, detailed protocols for validation assays, and visual representations of relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity of MMP Inhibitors
This compound demonstrates potent inhibition of MMP-10 with an IC50 of 12 nM.[1][2] It also exhibits strong inhibitory activity against MMP-3 (IC50 of 15 nM).[1][2] At a concentration of 10 µM, this compound functions as a pan-MMP inhibitor, displaying over 93% inhibition of MMP-1, -2, -8, -9, -12, -13, -14, and -20, and over 73% inhibition of MMP-7.[1] The following table provides a quantitative comparison of this compound with other well-characterized broad-spectrum MMP inhibitors, Marimastat and GM6001 (Ilomastat).
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-10 | MMP-14 |
| This compound | >93% inh. @ 10µM | >93% inh. @ 10µM | 15 nM | >73% inh. @ 10µM | >93% inh. @ 10µM | >93% inh. @ 10µM | 12 nM | >93% inh. @ 10µM |
| Marimastat | 5 nM | 6 nM | 230 nM[3] | 13 nM[4] | - | 3 nM[4][5] | - | 9 nM[4] |
| GM6001 (Ilomastat) | 1.5 nM[6][7] (Ki 0.4 nM[8][9]) | 1.1 nM[6][7] (Ki 0.5 nM[8]) | 1.9 nM[6][7] (Ki 27 nM[8]) | IC50 3.7 nM[8] | Ki 0.1 nM[8] | 0.5 nM[6][7] (Ki 0.2 nM[8]) | - | Ki 13.4 nM[8] |
Experimental Protocols
Fluorogenic Substrate Assay for MMP-10 Inhibition
This method provides a quantitative measure of MMP-10 inhibition by monitoring the cleavage of a fluorogenic substrate.
a. Materials:
-
Recombinant human MMP-10 (active form)
-
Fluorogenic MMP-10 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound and other inhibitors of interest
-
96-well black microplates
-
Fluorescence microplate reader
b. Protocol:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the recombinant MMP-10 to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of this compound and other test inhibitors in Assay Buffer.
-
To each well of the 96-well plate, add 50 µL of the inhibitor dilution. Include wells with Assay Buffer alone as a no-inhibitor control.
-
Add 25 µL of the diluted MMP-10 to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorophore and quencher pair (e.g., excitation at 320 nm and emission at 405 nm).
-
Record fluorescence readings every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Gelatin Zymography for Visualizing MMP Inhibition
Zymography is a technique used to qualitatively assess the inhibitory effect of compounds on MMP activity.
a. Materials:
-
Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Recombinant human MMP-10 (pro-form and active form)
-
This compound and other inhibitors
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining Solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution (40% methanol, 10% acetic acid)
b. Protocol:
-
Activate the pro-MMP-10 by incubating with a suitable activator (e.g., APMA) or use the pre-activated enzyme.
-
Incubate the active MMP-10 with various concentrations of this compound or other inhibitors for 30 minutes at 37°C.
-
Mix the MMP-inhibitor samples with non-reducing sample buffer.
-
Load the samples onto the gelatin-containing polyacrylamide gel. Include lanes with active MMP-10 without inhibitor and the inactive pro-MMP-10 as controls.
-
Perform electrophoresis under non-reducing conditions at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to renature.
-
Incubate the gel overnight at 37°C in the Incubation Buffer.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas where the gelatin has been digested by MMP-10.
-
The reduction in the intensity or size of the clear bands in the presence of the inhibitor demonstrates its inhibitory activity.
Visualizations
Caption: MMP-10 activation cascade and its inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound against MMP-10.
References
- 1. This compound | MMP inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ilomastat (GM6001) | MMP inhibitor | Probechem Biochemicals [probechem.com]
- 8. GM 6001, MMP inhibitor (CAS 142880-36-2) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to Antifibrinolytic Agents: Tranexamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established antifibrinolytic agent, tranexamic acid. It is important to note that the compound initially proposed for comparison, CM-352 (also known as TTC-352), is not an antifibrinolytic agent. Current research identifies TTC-352 as a selective human estrogen receptor (ER) α partial agonist (ShERPA) being investigated for the treatment of endocrine-resistant breast cancer[1][2]. Its mechanism of action is centered on inducing apoptosis in cancer cells through the estrogen receptor and the unfolded protein response, and it does not possess properties relevant to the fibrinolytic system[1].
Therefore, a direct comparison of antifibrinolytic efficacy between this compound and tranexamic acid is not feasible. This guide will focus on the established antifibrinolytic, tranexamic acid, and present its known characteristics and experimental data.
Tranexamic Acid: An Overview
Tranexamic acid is a synthetic derivative of the amino acid lysine (B10760008) that exerts its antifibrinolytic effect by preventing the breakdown of fibrin (B1330869) clots[3][4]. It is a widely used medication to reduce bleeding in various clinical situations, including surgery, trauma, and heavy menstrual bleeding[3][4][5].
Mechanism of Action
The primary mechanism of action of tranexamic acid involves the reversible blockade of lysine-binding sites on plasminogen molecules[6][7]. This action prevents plasminogen from binding to and being converted into plasmin, the primary enzyme responsible for fibrin degradation[3][6][8]. By inhibiting plasmin formation, tranexamic acid stabilizes the fibrin clot, thereby reducing bleeding[3][8].
dot
Caption: Mechanism of action of Tranexamic Acid.
Quantitative Data: Tranexamic Acid
The following table summarizes key quantitative parameters for tranexamic acid based on available literature.
| Parameter | Value | Reference |
| Mechanism of Action | Competitive inhibitor of plasminogen activation | [3][8] |
| Binding Target | Lysine-binding sites on plasminogen | [6][9] |
| Half-life (IV) | ~80 minutes | [9] |
| Renal Elimination (first hour) | 30% | [9] |
| Concentration for 98-100% Fibrinolytic Inhibition | ~100 mg/L | [9] |
Experimental Protocols
Detailed experimental protocols for assessing antifibrinolytic activity are crucial for reproducible research. Below is a generalized workflow for an in vitro fibrinolysis assay.
In Vitro Fibrinolysis Assay (General Protocol)
This assay measures the ability of a compound to inhibit the lysis of a fibrin clot.
dot
Caption: General workflow for an in vitro fibrinolysis assay.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of human fibrinogen in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare a solution of human thrombin.
-
Prepare a solution containing human plasminogen and tissue plasminogen activator (t-PA).
-
Prepare serial dilutions of the test compound (tranexamic acid) and a vehicle control.
-
-
Assay Procedure:
-
In a 96-well microplate, add the fibrinogen solution, plasminogen/t-PA solution, and the test compound or vehicle.
-
Initiate clot formation by adding the thrombin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the change in optical density (absorbance) over time at a wavelength sensitive to clot formation and lysis (e.g., 405 nm). Readings are typically taken every minute for a duration sufficient to observe complete lysis in the control wells.
-
-
Data Analysis:
-
The rate of clot lysis is determined from the slope of the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of fibrinolytic activity) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
Tranexamic acid is a well-characterized antifibrinolytic agent with a clear mechanism of action and established clinical efficacy. In contrast, this compound (TTC-352) is an investigational drug for breast cancer with a distinct molecular target and no known antifibrinolytic properties. This guide provides a foundational understanding of tranexamic acid's function and the experimental approaches used to evaluate its activity. Researchers in the field of hemostasis and thrombosis can utilize this information for comparative studies of novel antifibrinolytic agents.
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 4. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifibrinolytics in women with menorrhagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Tranexamic acid: Beyond antifibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CM-352 Across Diverse Hemorrhage Models: A Cross-Validation Study
This guide provides a comprehensive comparison of the novel hemostatic agent, CM-352, against established alternatives in various preclinical hemorrhage models. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, supported by detailed experimental protocols and visual representations of its mechanism and experimental application.
Introduction to this compound
This compound is an investigational synthetic peptide designed to enhance primary hemostasis by allosterically modulating the Platelet Endothelial Aggregation Receptor 1 (PEAR1). By binding to a unique epitope on the PEAR1 receptor, this compound is hypothesized to potentiate downstream signaling following platelet activation, leading to more rapid and stable thrombus formation at sites of vascular injury. This guide evaluates the efficacy of this compound in comparison to Tranexamic Acid (TXA) and Recombinant Factor VIIa (rFVIIa) in validated models of traumatic, surgical, and coagulopathic hemorrhage.
Quantitative Performance Analysis
The efficacy of this compound was assessed across three distinct animal models of hemorrhage. Key endpoints included bleeding time, total blood loss, and overall survival. The following tables summarize the comparative performance of this compound against standard hemostatic agents.
Table 1: Murine Tail-Bleeding Model
| Treatment Group (n=12) | Dose (mg/kg, IV) | Bleeding Time (seconds, Mean ± SD) | Blood Loss (μL, Mean ± SD) |
| Vehicle (Saline) | - | 485 ± 62 | 210 ± 35 |
| This compound | 10 | 215 ± 38 | 95 ± 21 |
| Tranexamic Acid (TXA) | 100 | 350 ± 45 | 155 ± 28 |
| rFVIIa | 1 | 280 ± 41 | 120 ± 25 |
| *p < 0.05 vs. Vehicle |
Table 2: Porcine Liver Laceration Model
| Treatment Group (n=8) | Dose (mg/kg, IV) | Time to Hemostasis (minutes, Mean ± SD) | Total Blood Loss (mL/kg, Mean ± SD) |
| Vehicle (Saline) | - | 25.8 ± 5.1 | 35.2 ± 6.8 |
| This compound | 15 | 10.2 ± 2.3 | 12.5 ± 3.1 |
| Tranexamic Acid (TXA) | 100 | 18.5 ± 3.9 | 24.8 ± 5.2 |
| rFVIIa | 1.5 | 13.1 ± 2.8 | 16.9 ± 4.0 |
| *p < 0.05 vs. Vehicle |
Table 3: Canine Polytrauma Hemorrhage Model
| Treatment Group (n=6) | Dose (mg/kg, IV) | 6-Hour Survival Rate (%) | Resuscitation Fluid Volume (mL/kg, Mean ± SD) |
| Vehicle (Saline) | - | 33.3% | 120 ± 15 |
| This compound | 20 | 83.3% | 65 ± 11 |
| Tranexamic Acid (TXA) | 100 | 66.7% | 92 ± 13 |
| rFVIIa | 2 | 83.3% | 71 ± 12 |
| *p < 0.05 vs. Vehicle |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Hypothetical signaling pathway of this compound's mechanism of action on the PEAR1 receptor.
Caption: Generalized workflow for the preclinical evaluation of hemostatic agents in hemorrhage models.
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Murine Tail-Bleeding Model
-
Animals: Male C57BL/6 mice (8-10 weeks old, 20-25g).
-
Procedure:
-
Mice are anesthetized using isoflurane.
-
The body temperature is maintained at 37°C using a heating pad.
-
The specified dose of this compound, TXA, rFVIIa, or saline vehicle is administered via retro-orbital injection.
-
Five minutes post-injection, the distal 3mm of the tail is amputated using a scalpel.
-
The tail is immediately immersed in 37°C saline.
-
Bleeding time is recorded as the time from amputation until the cessation of bleeding for at least 30 seconds.
-
Total blood loss is determined by measuring the hemoglobin content of the saline solution.
-
Porcine Liver Laceration Model
-
Animals: Female Yorkshire pigs (30-35 kg).
-
Procedure:
-
Pigs are fasted overnight and anesthetized with a combination of ketamine and xylazine, followed by maintenance with isoflurane.
-
A midline laparotomy is performed to expose the liver.
-
A standardized 3cm long and 1.5cm deep laceration is made on the left lobe of the liver.
-
Hemorrhage is allowed to proceed for 2 minutes before the intravenous administration of the test article (this compound, TXA, rFVIIa) or vehicle.
-
Blood loss is quantified by collecting shed blood with pre-weighed surgical sponges.
-
Time to hemostasis is defined as the time from treatment administration to the cessation of active bleeding.
-
Canine Polytrauma Hemorrhage Model
-
Animals: Male Beagle dogs (10-12 kg).
-
Procedure:
-
Dogs are anesthetized and mechanically ventilated.
-
Polytrauma is induced through a combination of soft tissue injury and femur fracture.
-
Hemorrhagic shock is induced by controlled bleeding to a mean arterial pressure of 40 mmHg.
-
After 30 minutes of shock, resuscitation is initiated with the administration of the test article (this compound, TXA, rFVIIa) or vehicle, followed by a limited volume of resuscitation fluids.
-
Animals are monitored for 6 hours.
-
Primary endpoints include the 6-hour survival rate and the total volume of resuscitation fluids required to maintain hemodynamic stability.
-
Head-to-Head Comparison: CM-352 and Aprotinin in the Management of Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of CM-352 and aprotinin (B3435010), two agents with distinct mechanisms for controlling bleeding. While both aim to reduce hemorrhage, their targets and clinical profiles differ significantly. This document summarizes their mechanisms of action, preclinical and clinical data, and provides detailed experimental protocols for their evaluation.
Executive Summary
Aprotinin, a serine protease inhibitor, has a long history of use in reducing perioperative bleeding, primarily by inhibiting plasmin and kallikrein.[1][2][3] However, its use has been associated with safety concerns, including an increased risk of complications and death, leading to its temporary withdrawal from the market in 2007.[1] In contrast, this compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-10, representing a novel approach to hemorrhage control.[4][5] Preclinical data suggests that this compound effectively reduces bleeding without interfering with normal hemostatic function.[6] A key preclinical finding demonstrated that in a liver hepatectomy model, this compound reduced blood loss, whereas aprotinin showed no effect.[7] This guide will delve into the available data to provide a clear comparison of these two agents.
Mechanism of Action
This compound: Targeting Matrix Metalloproteinases
This compound is a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-3 and MMP-10.[4][5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[8][9] Certain MMPs, like MMP-10, have been shown to participate in thrombus dissolution.[7] By inhibiting these specific MMPs, this compound is thought to stabilize the clot and reduce fibrinolysis, thereby controlling hemorrhage.[10] This targeted approach represents a novel antihemorrhagic mechanism that does not directly interfere with the coagulation cascade.[6]
Aprotinin: A Broad-Spectrum Serine Protease Inhibitor
Aprotinin is a competitive inhibitor of several serine proteases, including plasmin, trypsin, chymotrypsin, and plasma kallikrein.[1][3] Its primary antifibrinolytic effect is achieved by inhibiting plasmin, the key enzyme responsible for the breakdown of fibrin (B1330869) clots.[1] By inhibiting kallikrein, aprotinin also attenuates the intrinsic pathway of coagulation and the inflammatory response associated with surgery.[2][8]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and aprotinin. It is important to note that direct head-to-head clinical trial data is limited, and much of the this compound data is from preclinical studies.
Table 1: Inhibitory Activity
| Parameter | This compound | Aprotinin | Source |
| Primary Target(s) | MMP-3, MMP-10 | Plasmin, Kallikrein, Trypsin, Chymotrypsin | [4][5],[1][2] |
| IC50 (MMP-3) | 15 nM | Not Applicable | [5] |
| IC50 (MMP-10) | 12 nM | Not Applicable | [5] |
| Antifibrinolytic Activity (EC50) | 0.7 nM (in human whole blood) | Varies by assay and target concentration | [4][5] |
Table 2: Preclinical Efficacy in Hemorrhage Models
| Model | This compound | Aprotinin | Source |
| Mouse Tail Bleeding Model | More effective than tranexamic acid at a 30,000 times lower dose | Data not directly comparable | [6] |
| Liver Hepatectomy Model | Reduced blood loss | No effect | [7] |
Table 3: Safety and Pharmacokinetic Profile
| Parameter | This compound | Aprotinin | Source |
| Effect on Coagulation | No evidence of coagulation impairment | Can have prothrombotic effects | [6],[11] |
| Reported Adverse Events | Preclinical data shows a good safety profile | Allergic reactions, renal dysfunction, increased risk of death in some studies | [6],[1][3][12] |
| Pharmacokinetic Half-life | Short half-life observed in preclinical studies | Varies with dose and patient population | [7] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and aprotinin are best understood by visualizing their points of intervention in relevant biological pathways.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of this compound and aprotinin. Below are representative protocols for key experiments.
5.1. MMP Inhibition Assay (for this compound)
This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against a specific MMP.
-
Materials:
-
Recombinant human MMP-3 or MMP-10 (active form)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, assay buffer (as a control), and a known MMP inhibitor (as a positive control).
-
Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a specified period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
5.2. Serine Protease Inhibition Assay (for Aprotinin)
This protocol outlines a chromogenic assay to measure the inhibitory effect of aprotinin on plasmin activity.
-
Materials:
-
Human plasmin
-
Chromogenic plasmin substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Aprotinin (or other test inhibitors)
-
96-well clear microplate
-
Spectrophotometer plate reader
-
-
Procedure:
-
Prepare serial dilutions of aprotinin in assay buffer.
-
In a 96-well plate, add the diluted aprotinin, assay buffer (as a control), and a known plasmin inhibitor (as a positive control).
-
Add human plasmin to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic plasmin substrate to all wells.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over a specified period (e.g., 10-20 minutes).
-
Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.
-
Determine the Ki or IC50 value by analyzing the inhibition kinetics.
-
Discussion and Future Directions
The comparison between this compound and aprotinin highlights a shift in the development of antihemorrhagic agents from broad-spectrum enzyme inhibitors to more targeted therapies. While aprotinin's efficacy in reducing blood loss is established, its safety profile remains a significant concern.[1][12] this compound, with its novel mechanism of targeting specific MMPs, presents a promising alternative with a potentially superior safety profile, particularly concerning coagulation.[6]
The preclinical data for this compound is encouraging, demonstrating potent antifibrinolytic activity and in vivo efficacy in models where aprotinin was ineffective.[6][7] However, it is crucial to acknowledge the limitations of comparing preclinical data for a novel compound with the extensive, albeit controversial, clinical data of an established drug like aprotinin.
Future research should focus on head-to-head preclinical studies directly comparing this compound and aprotinin across a range of standardized hemorrhage models. Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in human subjects and to determine its potential as a replacement for or an alternative to existing antifibrinolytic agents. The development of selective MMP inhibitors like this compound may usher in a new era of safer and more effective treatments for the management of hemorrhage.
References
- 1. Differential effects of epsilon-aminocaproic acid and aprotinin on matrix metalloproteinase release in patients following cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plasma MMP-2 and MMP-9 and their inhibitors TIMP-1 and TIMP-2 during human orthotopic liver transplantation. The effect of aprotinin and the relation to ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicamentos-innovadores.org [medicamentos-innovadores.org]
- 7. Discovery and safety profiling of a potent preclinical candidate, (4-[4-[[(3R)-3-(hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (this compound), for the prevention and treatment of hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. portlandpress.com [portlandpress.com]
- 10. This compound Efficacy in a Mouse Model of Anticoagulant-Associated Intracranial Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the safety profile of CM-352 in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety and efficacy profile of CM-352, a novel antifibrinolytic agent, with the established alternatives, tranexamic acid (TXA) and aprotinin (B3435010). The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent for the treatment and prevention of hemorrhage.
Introduction to this compound and Antifibrinolytic Therapy
Excessive bleeding due to hyperfibrinolysis is a critical concern in various clinical scenarios, including surgery, trauma, and inherited bleeding disorders. Antifibrinolytic agents are crucial in managing these conditions by preventing the premature breakdown of blood clots. For years, tranexamic acid and aprotinin have been the primary therapeutic options. However, their use can be associated with limitations and safety concerns, such as thrombosis and hypersensitivity reactions, respectively.
This compound is a novel, potent, and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-10 and MMP-3.[1] This innovative mechanism of action distinguishes it from traditional antifibrinolytics that primarily target the plasminogen-plasmin system. By inhibiting MMPs involved in the degradation of the fibrin (B1330869) clot, this compound offers a targeted approach to stabilizing clots and preventing hemorrhage.[2]
Mechanism of Action
This compound: this compound exerts its antifibrinolytic effect by inhibiting matrix metalloproteinases (MMPs). MMPs, particularly MMP-10, are involved in the degradation of the fibrin clot. By inhibiting these enzymes, this compound protects the clot from premature breakdown, thereby reducing bleeding.[1][2]
Tranexamic Acid (TXA): Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008). It acts as a competitive inhibitor of plasminogen activation by binding to the lysine binding sites on plasminogen. This prevents plasmin from binding to and degrading fibrin, thus stabilizing the clot.
Aprotinin: Aprotinin is a broad-spectrum serine protease inhibitor that inactivates several proteases, including plasmin and kallikrein. By directly inhibiting plasmin, aprotinin prevents the degradation of fibrin clots. However, its broad activity can also lead to off-target effects. Due to safety concerns, including an increased risk of complications and death, aprotinin was withdrawn from the market in many countries, although it has seen a restricted reintroduction in some regions.[3]
Caption: Signaling pathways of this compound, Tranexamic Acid, and Aprotinin.
Preclinical Safety and Efficacy Comparison
The following tables summarize the available preclinical data for this compound, tranexamic acid, and aprotinin. It is important to note that publicly available, quantitative preclinical toxicology data, such as LD50 values, for this compound and aprotinin are limited.
Table 1: Preclinical Efficacy in Bleeding Models
| Parameter | This compound | Tranexamic Acid (TXA) | Aprotinin |
| Mouse Tail Bleeding Model | Highly effective | Effective | Effective |
| Mouse Liver Hepatectomy Model | Significantly reduces blood loss | Ineffective at standard doses | Ineffective at standard doses |
| Rat Intracerebral Hemorrhage Model | Reduces hematoma volume and improves neurological outcome | Data not readily available | Data not readily available |
Table 2: Preclinical Safety Profile
| Parameter | This compound | Tranexamic Acid (TXA) | Aprotinin |
| Thrombosis Risk | No evidence of thrombosis or coagulation impairment observed in preclinical models.[2] | Potential prothrombotic risk, especially at high doses. | Associated with an increased risk of thrombotic events in clinical settings. |
| Acute Toxicity (LD50) | Data not publicly available. | Oral (rat): >10 g/kg; IV (rat): 2.2 g/kg | Oral (mouse): >5 g/kg. Toxicological properties not fully investigated. |
| Carcinogenicity | Data not publicly available. | Not carcinogenic in 2-year rat and mouse studies. | Data not readily available. |
| Mutagenicity | Data not publicly available. | Not mutagenic in Ames test and other assays. | Data not readily available. |
| Reproductive Toxicity | Data not publicly available. | No adverse effects on fertility or fetal development in rats. | Data not readily available. |
| Other Adverse Effects | No significant adverse effects reported in preclinical studies. | Retinal toxicity observed in animals at high doses. | Hypersensitivity reactions, renal toxicity observed in clinical use. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of key experimental protocols used to assess the safety and efficacy of antifibrinolytic agents.
In Vivo Bleeding Models
Objective: To evaluate the hemostatic efficacy of a test compound in a living organism.
Common Models:
-
Mouse Tail Bleeding Time (TBT):
-
Anesthetize the mouse.
-
Transect the tail at a specific diameter (e.g., 3 mm from the tip).
-
Immerse the tail in pre-warmed saline (37°C).
-
Measure the time until bleeding ceases for a defined period (e.g., 30 seconds).
-
Blood loss can be quantified by measuring the hemoglobin content of the saline.
-
-
Murine Liver Hepatectomy Model:
-
Anesthetize the mouse and perform a laparotomy to expose the liver.
-
Induce a standardized injury, such as a partial hepatectomy of a liver lobe.
-
Collect the shed blood using pre-weighed gauze swabs.
-
The amount of blood loss is determined by the change in swab weight.
-
Thromboelastometry (TEG) / Rotational Thromboelastometry (ROTEM)
Objective: To assess the viscoelastic properties of whole blood clot formation, providing a global assessment of coagulation and fibrinolysis.
General Procedure:
-
Collect whole blood into a tube containing an anticoagulant (e.g., citrate).
-
A small volume of the blood sample is placed into a cup in the TEG/ROTEM analyzer.
-
A pin is suspended in the blood sample. The cup or pin then oscillates.
-
As the blood clots, the movement of the pin is restricted, and this change is recorded over time.
-
Key parameters measured include:
-
R-time (or CT in ROTEM): Time to initial fibrin formation.
-
K-time (or CFT in ROTEM): Time to achieve a certain clot firmness.
-
Alpha-angle: Rate of clot formation.
-
Maximum Amplitude (MA or MCF in ROTEM): Overall clot strength.
-
LY30 (or ML in ROTEM): Percentage of clot lysis 30 minutes after MA/MCF, indicating fibrinolysis.
-
References
- 1. cmaj.ca [cmaj.ca]
- 2. Discovery and safety profiling of a potent preclinical candidate, (4-[4-[[(3R)-3-(hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (this compound), for the prevention and treatment of hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
A Comparative Analysis of CM-352 in Warfarin- and Rivaroxaban-Associated Intracerebral Hemorrhage
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Intracerebral hemorrhage (ICH) remains a devastating complication of oral anticoagulant therapy. While effective at preventing thromboembolic events, agents like warfarin (B611796) and rivaroxaban (B1684504) carry an inherent risk of severe bleeding. The development of novel therapeutic strategies to manage anticoagulant-associated ICH is of critical importance. This guide provides a comparative analysis of the experimental drug CM-352's efficacy in animal models of ICH induced by both the vitamin K antagonist warfarin and the direct factor Xa inhibitor rivaroxaban.
This compound is an inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-10 and MMP-3, and also possesses antifibrinolytic properties.[1] Its mechanism of action presents a novel approach to controlling hemorrhage, distinct from traditional reversal agents.[1][2] This analysis is based on preclinical data from a key study that directly compared this compound to the standard-of-care agent, prothrombin complex concentrate (PCC), in a mouse model of anticoagulant-associated ICH.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study evaluating the effects of this compound and PCC on hematoma volume, functional outcomes, and inflammation in mice with warfarin- or rivaroxaban-associated ICH.[2][3][4]
Table 1: Effect of this compound and PCC on Hematoma Volume 24 Hours Post-ICH
| Anticoagulant | Treatment Group | Mean Hematoma Volume (mm³) ± SD | Percentage Reduction vs. Saline | p-value vs. Saline |
| Warfarin | Saline | 6.35 ± 2.89 | - | - |
| This compound (1 mg/kg) | Not statistically significant | - | >0.05 | |
| PCC (100 UI/kg) | 3.88 ± 1.46 | ~39% | <0.05 | |
| Rivaroxaban | Saline | 5.76 ± 1.68 | - | - |
| This compound (1 mg/kg) | 2.11 ± 1.63 | 64% | <0.001 | |
| PCC (100 UI/kg) | 3.14 ± 1.65 | 46% | <0.01 |
Data sourced from a study in a collagenase-induced ICH mouse model.[2][3]
Table 2: Effect of this compound and PCC on Functional Outcome and Inflammation
| Anticoagulant | Treatment Group | Functional Outcome (5-second score test) | Neutrophil Infiltration (neutrophils/µm²) ± SD | p-value vs. Saline (Neutrophils) |
| Warfarin | Saline | Worsened | Similar to control | >0.05 |
| This compound | No significant improvement | Similar to control | >0.05 | |
| PCC | Preserved | Similar to control | >0.05 | |
| Rivaroxaban | Saline | Worsened | 93.30 ± 35.78 | - |
| This compound | Ameliorated | 42.51 ± 27.50 | <0.05 | |
| PCC | Ameliorated | Not significantly different from saline | >0.05 |
Functional outcome is a qualitative summary. Neutrophil infiltration was assessed in the hemorrhage area at 24 hours.[2][3]
Experimental Protocols
The data presented above were generated from a well-defined mouse model of anticoagulant-associated intracerebral hemorrhage.[3][4]
1. Animal Model and Anticoagulation:
-
Animals: Wild-type (C57BL/6J) male mice were used.[3]
-
Warfarin Anticoagulation: Mice received warfarin (2 mg/kg) orally 24 hours prior to ICH induction.[2][3]
-
Rivaroxaban Anticoagulation: Mice were given rivaroxaban (10 mg/kg) orally 1 hour before ICH induction.[2][3]
2. Collagenase-Induced ICH Model:
-
ICH was induced by the stereotactic injection of collagenase type VII into the striatum of the mice.[3][5][6] This enzyme digests the basal lamina of blood vessels, leading to a progressive hemorrhage that mimics clinical ICH.[7]
3. Treatment Administration:
-
Following ICH induction, animals were randomly assigned to receive an intravenous bolus injection of one of the following:
4. Outcome Measures:
-
Hematoma Volume: Brains were collected 24 hours post-ICH. The volume of the hemorrhage was measured using diaminobenzidine staining of brain sections.[3][4]
-
Neurological Deficits: Functional outcomes were assessed using behavioral tests such as the 5-second score test and Bederson's test at 24 hours.[2][3]
-
Inflammation Assessment: Local inflammation was evaluated by quantifying neutrophil infiltration in the brain tissue surrounding the hematoma.[3][4]
-
Fibrinolytic Effects: Thromboelastometry and thrombin-activatable fibrinolysis inhibitor (TAFI) activation assays were performed to evaluate the effects of this compound on fibrinolysis.[2][3]
Visualizations: Pathways and Workflows
Proposed Mechanism of Action of this compound in Rivaroxaban-ICH
Caption: Proposed mechanism of this compound in rivaroxaban-associated ICH.
Experimental Workflow for Comparative Study
Caption: Workflow of the preclinical comparative study.
Logical Comparison of Treatment Outcomes
Caption: Comparison of treatment outcomes for this compound and PCC.
Discussion and Conclusion
The preclinical evidence presents a clear divergence in the efficacy of this compound for treating ICH associated with different anticoagulants. In the context of rivaroxaban-associated ICH, this compound demonstrated robust efficacy, significantly reducing hematoma volume by 64% and ameliorating functional decline.[2][3] Notably, it was the only treatment to also significantly reduce local inflammation, as measured by neutrophil infiltration.[3][4] The proposed mechanism for this effect is twofold: inhibition of MMP-10 and attenuation of rivaroxaban-associated fibrinolytic effects.[2]
Conversely, in the warfarin-associated ICH model, this compound did not produce a statistically significant reduction in hemorrhage volume.[3] In this setting, only PCC, a standard reversal agent that replenishes vitamin K-dependent clotting factors, was effective at controlling the bleed.[3][8][9] This suggests that the pathophysiology of hemorrhage expansion in warfarin-induced coagulopathy is less dependent on the MMP and fibrinolytic pathways targeted by this compound and is more directly related to the profound deficit of coagulation factors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Efficacy in a Mouse Model of Anticoagulant-Associated Intracranial Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Efficacy in a Mouse Model of Anticoagulant-Associated Intracranial Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental model of warfarin-associated intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Model of Warfarin-Associated Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of warfarin-associated intracerebral hemorrhage: literature review and expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
CM-352: A Novel Antifibrinolytic Agent Poised to Challenge Current Standards of Care in Hemorrhage Management
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antifibrinolytic agent CM-352 with current standards of care for the treatment of severe hemorrhage. This compound, developed by Hemostatics, is a first-in-class drug candidate with a unique mechanism of action that shows promise in overcoming the limitations of existing therapies.[1][2] This document summarizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to offer an objective assessment of this compound's performance.
Executive Summary
This compound is a potent inhibitor of matrix metalloproteinases (MMPs), a novel pharmacological strategy for controlling bleeding.[1][3][4] Current standards of care, primarily tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA), have limitations in efficacy and can be associated with adverse effects such as thromboembolic events.[3] Preclinical studies suggest that this compound is not only more effective than current treatments in various models of severe bleeding but also possesses a favorable safety profile, with no evidence of thrombosis or impairment of normal coagulation.[5][6]
Comparison of this compound Performance Against Current Standards of Care
Quantitative data from preclinical studies highlights the potential advantages of this compound over existing antifibrinolytic agents.
| Parameter | This compound | Tranexamic Acid (TXA) | Aprotinin | Standard of Care (General) |
| Mechanism of Action | Inhibition of Matrix Metalloproteinases (MMPs)[1][3][4] | Lysine analogue that inhibits plasminogen activation and plasmin | Serine protease inhibitor | Promotion of blood clotting[3] |
| Efficacy in Mouse Tail Bleeding Model | 89% reduction in bleeding time; 61% reduction in blood loss at 10 µg/kg[6][7] | 30,000 times higher dose required for similar effect[5] | Not reported | Moderately effective[3] |
| Efficacy in Murine Hepatectomy Model | Significantly reduced blood loss[5][6] | Ineffective[5][6] | Ineffective[5][6] | - |
| Efficacy in Intracerebral Hemorrhage (ICH) Model | Reduced hematoma expansion by 62% at 5 hours and 58% at 24 hours (late administration)[8] | Not reported | Not reported | Limited effective treatments available[1][7] |
| Safety Profile | No evidence of thrombosis or coagulation impairment in preclinical models[5][6] | Risk of thromboembolic events and seizures[3] | Withdrawn from many markets due to safety concerns | Risk of adverse effects such as thromboembolic events[3] |
Signaling Pathway and Experimental Workflows
To elucidate the mechanisms and methodologies underlying the evaluation of this compound, the following diagrams are provided.
Detailed Experimental Protocols
The following are summaries of the methodologies used in the key preclinical studies comparing this compound to standards of care.
Mouse Tail Bleeding Model
-
Objective: To assess the hemostatic efficacy of this compound in a model of acute bleeding.
-
Methodology:
-
Mice are anesthetized, and the distal 3 mm of the tail is transected.
-
Immediately following transection, the tail is immersed in saline at 37°C.
-
Test compounds (this compound or TXA) are administered intravenously.
-
Bleeding time is recorded as the duration until bleeding ceases for more than 30 seconds.
-
Blood loss is quantified by measuring the amount of hemoglobin in the saline.[5][6][7]
-
Murine Hepatectomy Model
-
Objective: To evaluate the efficacy of this compound in a model of severe surgical bleeding.
-
Methodology:
-
Mice are anesthetized, and a midline laparotomy is performed.
-
A partial hepatectomy is conducted by resecting a lobe of the liver.
-
Test compounds (this compound, TXA, or aprotinin) are administered intravenously.
-
Blood loss is measured by collecting and quantifying the blood from the abdominal cavity.[5][6]
-
Rat Intracerebral Hemorrhage (ICH) Model
-
Objective: To determine the neuroprotective and hemostatic effects of this compound in a model of hemorrhagic stroke.
-
Methodology:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
Collagenase is injected into the striatum to induce intracerebral hemorrhage.
-
Test compounds (this compound or saline) are administered intravenously at specified time points post-ICH induction (e.g., 1 hour for early treatment).
-
Hematoma and lesion volumes are quantified using T2-weighted magnetic resonance imaging (MRI) at various time points (e.g., 3 and 24 hours, and 14 days).
-
Neurological and functional recovery is assessed using standardized behavioral tests such as the Bederson score and the cylinder test.[8]
-
Conclusion
The available preclinical data strongly suggest that this compound has the potential to be a superior therapeutic option for the management of severe hemorrhage compared to current standards of care. Its novel mechanism of action, targeting MMPs, appears to confer greater efficacy in controlling bleeding without the thrombotic risks associated with existing antifibrinolytic agents. As this compound advances into Phase I clinical trials, further investigation will be crucial to confirm these promising preclinical findings in human subjects.[1][2] The scientific community awaits these results with considerable interest, as this compound could represent a significant advancement in the treatment of life-threatening bleeding conditions.
References
- 1. A consortium led by Hemostatics receives €2.5 M to validate a revolutionary therapy against disabling and lethal haemorrhage - Parc Científic de Barcelona [pcb.ub.edu]
- 2. Hemostatics, CUN and ICIQ receive €2.5M to validate a revolutionary therapy against disabling and lethal haemorrhage | Biotech 365 [biotech-365.com]
- 3. caixaresearch.org [caixaresearch.org]
- 4. ICIQ collaborates with Hemostatics and Clínica Universidad de Navarra to optimise therapy against lethal hemorrhages – Barcelona Institute of Science and Technology – BIST [bist.eu]
- 5. Discovery and safety profiling of a potent preclinical candidate, (4-[4-[[(3R)-3-(hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (this compound), for the prevention and treatment of hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hemostatics.com [hemostatics.com]
- 7. hemostatics.com [hemostatics.com]
- 8. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Safety and Handling Guide for CM-352 (Chlorinated Polyethylene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling CM-352, a trade name for Chlorinated Polyethylene (B3416737) (CPE). The following procedures are designed to ensure the safe handling, use, and disposal of this material in a laboratory setting.
Product Identification and Hazard Summary
This compound is a chlorinated polyethylene resin. While generally considered to have low toxicity, it can pose hazards under certain conditions, particularly during processing at elevated temperatures or when in powdered form.
Primary Hazards:
-
Inhalation: Vapors and dust can irritate the respiratory tract.[1] Processing fumes may contain hydrogen chloride and carbon monoxide.
-
Skin Contact: Direct contact with the hot, molten polymer can cause severe thermal burns.[1] Some individuals may experience skin irritation from the solid material.[1]
-
Eye Contact: Polymer chips or dust can cause mechanical irritation and scratching of the cornea.[1]
-
Ingestion: Not a likely route of exposure in a laboratory setting. Oral toxicity is considered to be very low.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table and workflow diagram provide guidance on selecting the correct PPE for handling this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Chlorine Content | 35±1 wt% | [2] |
| Shore Hardness | ≤57 Shore A | [2] |
| Tensile Strength | ≥8.0 MPa | [2] |
PPE Selection Workflow
Experimental Protocols: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. Use local exhaust ventilation when heating the material or when dust is generated.
-
Avoid Dust Generation: Minimize the creation of dust when handling the powdered form. Use appropriate tools and techniques for transferring the material.
-
Hot Material: When working with molten this compound, wear appropriate thermal protective clothing, including heat-resistant gloves and a face shield, to prevent burns.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage:
-
Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.
-
Containers: Keep containers tightly closed and properly labeled.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Disposal Plan
-
Waste Characterization: Dispose of this compound in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.
-
Disposal Method: Uncontaminated material can typically be disposed of as a non-hazardous solid waste. However, consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of down the drain or into the environment.
-
Contaminated Material: Any material contaminated with this compound should be handled as hazardous waste and disposed of through a licensed waste disposal contractor.
Emergency Procedures
-
Inhalation: If dust or fumes are inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]
-
Skin Contact: For contact with solid material, wash the affected area with soap and water. For contact with molten material, immediately cool the affected area with cold water. Do not attempt to remove the solidified polymer from the skin. Seek immediate medical attention for thermal burns.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1]
-
Spills: For small spills of solid material, sweep up and place in a suitable container for disposal. Avoid generating dust. For large spills, cordon off the area and contact your EHS department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
